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3-(4-bromophenyl)-1H-pyrazol-5-amine

Cat. No.: B1270388
CAS No.: 78583-82-1
M. Wt: 238.08 g/mol
InChI Key: FTCWIBNIYIEHDT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1H-pyrazol-5-amine (CAS 78583-82-1) is a brominated pyrazole derivative of high interest in scientific research and development. This compound serves as a valuable chemical building block, particularly in the synthesis of more complex molecules for pharmaceutical and materials science applications . Its structure, featuring a bromophenyl group and a pyrazole amine, makes it a versatile intermediate for constructing potential kinase inhibitors and other biologically active heterocycles . Researchers can leverage this compound in cross-coupling reactions, where the bromine atom acts as a handle for further functionalization via metal-catalyzed routes such as Suzuki or Buchwald-Hartwig reactions. The amine group on the pyrazole ring offers an additional site for chemical modification, allowing for the creation of a diverse library of compounds for screening and optimization . The product is typically supplied as a solid and should be stored sealed in a dry, dark place at 2-8°C to ensure stability . Please handle with appropriate care and refer to the Safety Data Sheet (SDS) before use. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN3 B1270388 3-(4-bromophenyl)-1H-pyrazol-5-amine CAS No. 78583-82-1

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWIBNIYIEHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354740
Record name 3-(4-bromophenyl)-1H-pyrazol-5-amine
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-82-1
Record name 5-(4-Bromophenyl)-1H-pyrazol-3-amine
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Record name 3-(4-bromophenyl)-1H-pyrazol-5-amine
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Record name 5-Amino-3-(4-bromophenyl)-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to 3-(4-bromophenyl)-1H-pyrazol-5-amine: Chemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-1H-pyrazol-5-amine is a heterocyclic aromatic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This compound, featuring a bromophenyl substituent, serves as a versatile building block and a key intermediate in the synthesis of more complex bioactive molecules and fused heterocyclic systems.[2][3] Its structural motifs are found in molecules targeting critical biological pathways, such as kinase inhibition. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in research and development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 78583-82-1[2]
Molecular Formula C₉H₈BrN₃[2][4]
Molecular Weight 238.08 g/mol [2][4]
Appearance White to off-white solid (typical for related compounds)[3]
Storage Conditions 2-8°C, Keep in a dark place, sealed in dry[2][4]
SMILES Code NC1=CC(C2=CC=C(Br)C=C2)=NN1[2]

Spectroscopic Data and Characterization

While specific spectra for this exact compound are not publicly available in the provided search results, the characterization of similar pyrazole derivatives is well-documented. Standard analytical techniques are used to confirm the structure and purity of this compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the bromophenyl ring, the pyrazole ring proton, and the amine protons. Chemical shifts and coupling constants would confirm the substitution pattern.[5][6][7]
¹³C NMR Resonances for each unique carbon atom in the bromophenyl and pyrazole rings.[6][8]
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=N and C=C stretching (pyrazole and aromatic rings), and C-Br stretching.[8]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (238.08 g/mol ), along with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).[6]

Experimental Protocols

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established process in organic chemistry. A common and effective method involves the cyclocondensation reaction between a β-ketonitrile and hydrazine or its derivatives.[9][10]

Principle: The reaction proceeds via the condensation of 3-(4-bromophenyl)-3-oxopropanenitrile with hydrazine hydrate. The nucleophilic attack of hydrazine on the ketone carbonyl is followed by an attack on the nitrile group, leading to cyclization and the formation of the pyrazole ring.

Reagents and Materials:

  • 3-(4-bromophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol (or another suitable solvent like acetic acid)

  • Glacial acetic acid (catalyst, optional)

  • Standard laboratory glassware for reflux and work-up

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid may be added if required.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product may precipitate upon cooling or after the addition of cold water.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of the title compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants (β-Ketonitrile + Hydrazine) B Cyclocondensation (Reflux in Ethanol) A->B C Crude Product B->C D Recrystallization C->D E Pure Product D->E F Structural Analysis E->F G NMR (¹H, ¹³C) F->G H Mass Spectrometry F->H I IR Spectroscopy F->I

Caption: General workflow for synthesis and characterization.

Biological Activity and Applications in Drug Discovery

Pyrazole-containing compounds are known for their diverse biological activities. While specific data for this compound is limited, the 5-aminopyrazole scaffold is a cornerstone in the development of targeted therapies.

Role as a Kinase Inhibitor Scaffold

Recent studies have highlighted the use of 5-aminopyrazole derivatives in designing potent kinase inhibitors. For example, derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[11] Aberrant FGFR signaling is a critical driver in various cancers, and inhibitors targeting this pathway are of high clinical interest. The amine group at the 5-position serves as a crucial anchor point for building out substitutions that interact with the kinase active site.[11]

The diagram below illustrates the conceptual role of a pyrazole-based inhibitor in blocking the FGFR signaling pathway, which is implicated in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Inhibitor Pyrazole Inhibitor (e.g., Pyrazole-carboxamide) Inhibitor->FGFR Blocks ATP Binding Site Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a pyrazole derivative.

Precursor for Fused Heterocyclic Systems

5-Aminopyrazoles are highly valuable precursors for synthesizing fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[9][10][12] These fused systems often exhibit enhanced biological profiles and are investigated as potential therapeutic agents. For instance, pyrazolo[3,4-b]pyridines derived from 5-aminopyrazoles have shown activity as positive allosteric modulators of mGluR5, a receptor implicated in neurological disorders.[9]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) was not found, data for structurally similar compounds provide guidance.

  • General Handling: Use in a well-ventilated area or under a fume hood.[13] Avoid breathing dust and prevent contact with skin and eyes.[14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[4]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[14]

    • Inhalation: Move the person to fresh air.[13]

    • Ingestion: Rinse mouth and seek medical attention.[13]

  • Toxicity: A related compound, 3-(3-Bromophenyl)-1H-pyrazol-5-amine, is classified as toxic if swallowed (Acute toxicity, oral, Category 3).[4] Therefore, this compound should be handled with significant care.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and reactive amine functionality make it an ideal starting material for creating diverse libraries of compounds for drug discovery. The established importance of the 5-aminopyrazole core in biologically active molecules, particularly as kinase inhibitors, underscores the potential of this compound in developing novel therapeutics. Proper handling and characterization are crucial for its effective and safe utilization in the laboratory.

References

Crystal Structure of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of pyrazole derivatives closely related to 3-(4-bromophenyl)-1H-pyrazol-5-amine. Due to the absence of publicly available crystallographic data for the exact title compound, this paper focuses on the crystal structure of the closely related analogue, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , and other similar derivatives to infer structural properties and guide research and development efforts. The guide details the crystallographic parameters, molecular geometry, and supramolecular features, alongside relevant experimental protocols for synthesis and crystallization.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substituent at the 3-position of the pyrazole ring, in this case, a 4-bromophenyl group, significantly influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. The amine group at the 5-position provides a crucial site for hydrogen bonding and further chemical modification. Understanding the three-dimensional structure of these compounds is paramount for rational drug design and the development of novel therapeutic agents.

Crystallographic Data Analysis

While the crystal structure for this compound is not available in open crystallographic databases, a detailed analysis of the closely related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , provides significant insights into the expected structural features.

Crystal Data and Structure Refinement

The crystallographic data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CCDC No. 2269982) is summarized in the table below.[1][2] This data provides a foundational understanding of the unit cell and the overall packing of the molecules in the crystalline state.

Table 1: Crystal Data and Structure Refinement for 3-(4-bromophenyl)-5-methyl-1H-pyrazole [1][2]

ParameterValue
Empirical FormulaC10H9BrN2
Formula Weight237.10
Temperature (K)293(2)
Wavelength (Å)0.71073
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)5.9070(3)
b (Å)9.2731(7)
c (Å)17.5641(14)
α (°)90
β (°)90
γ (°)90
Volume (ų)962.09(12)
Z4
Density (calculated) (Mg/m³)1.638
Absorption Coefficient (mm⁻¹)4.498
F(000)472.0
Final R indices [I>2σ(I)]R1 = 0.0504, wR2 = 0.0947
R indices (all data)R1 = 0.0875, wR2 = 0.1068
Selected Bond Lengths and Angles

The molecular geometry of 3-(4-bromophenyl)-5-methyl-1H-pyrazole reveals key structural information. Selected bond lengths and angles are presented below to provide a quantitative description of the intramolecular dimensions.

Table 2: Selected Bond Lengths (Å) for 3-(4-bromophenyl)-5-methyl-1H-pyrazole [1]

BondLength (Å)
Br1-C81.904(6)
N1-N21.366(7)
N1-C31.341(8)
N2-C11.347(8)
C1-C21.385(9)
C2-C31.397(9)
C3-C51.478(9)
C1-C41.481(9)

Table 3: Selected Bond Angles (°) for 3-(4-bromophenyl)-5-methyl-1H-pyrazole [1]

AngleDegree (°)
C3-N1-N2112.5(5)
C1-N2-N1105.8(5)
N1-C3-C2109.1(6)
N2-C1-C2111.4(6)
C1-C2-C3101.2(6)
N1-C3-C5120.9(6)
C2-C3-C5129.9(6)
N2-C1-C4122.1(6)
C2-C1-C4126.5(6)

Experimental Protocols

Synthesis of 3-aryl-1H-pyrazol-5-amines

A general and efficient metal-free protocol for the synthesis of 3-aryl-1H-pyrazol-5-amines involves the direct C-H halogenation of these compounds using N-halosuccinimides (NXS, where X = Cl, Br, I).[2]

General Procedure: [2]

  • A mixture of N-arylsulfonyl-3-aryl-5-aminopyrazole (0.2 mmol) and N-chlorosuccinimide (NCS, 0.5 mmol) in dimethyl sulfoxide (DMSO, 2 mL) is stirred at room temperature for 3 hours under a nitrogen atmosphere.

  • Upon completion of the reaction (monitored by TLC), the mixture is extracted with dichloromethane (3 x 5 mL).

  • The combined organic layers are washed with a saturated NaCl solution (3 x 5 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude residue is purified by flash chromatography on silica gel (using a dichloromethane/ethanol eluent system) to afford the desired 4-halogenated pyrazole derivative.

G Synthesis of 4-Halogenated Pyrazole Derivatives cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_purification Purification cluster_product Product N-arylsulfonyl-3-aryl-5-aminopyrazole N-arylsulfonyl-3-aryl-5-aminopyrazole Reaction Mixture Reaction Mixture N-arylsulfonyl-3-aryl-5-aminopyrazole->Reaction Mixture NCS NCS NCS->Reaction Mixture DMSO DMSO DMSO->Reaction Mixture Room Temperature Room Temperature 3 hours 3 hours N2 Atmosphere N2 Atmosphere Extraction (DCM) Extraction (DCM) Washing (NaCl) Washing (NaCl) Extraction (DCM)->Washing (NaCl) Drying (Na2SO4) Drying (Na2SO4) Washing (NaCl)->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Flash Chromatography Flash Chromatography Concentration->Flash Chromatography 4-Halogenated Pyrazole Derivative 4-Halogenated Pyrazole Derivative Flash Chromatography->4-Halogenated Pyrazole Derivative Reaction Mixture->Extraction (DCM) Stirring

Caption: Workflow for the synthesis of 4-halogenated pyrazole derivatives.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a solution of the purified compound.

Procedure for 3-(4-bromophenyl)-5-methyl-1H-pyrazole: [1]

  • 0.05 g of 3-(4-bromophenyl)-5-methyl-1H-pyrazole was dissolved in 5 ml of ethanol.

  • The solution was slowly heated and then left to crystallize at room temperature.

  • After 24 hours, clear, light pink single crystals of the title compound were filtered and washed with ethanol.

Biological Activity and Signaling Pathways

While specific signaling pathway information for this compound is not extensively documented, pyrazole derivatives are known to interact with a variety of biological targets. For instance, certain pyrazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] The general mechanism involves the binding of the pyrazole derivative to the active site of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

G Inhibition of COX-2 by Pyrazole Derivatives Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Enzyme COX-2 Enzyme COX-2 Enzyme Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Enzyme Inhibition

Caption: Simplified signaling pathway of COX-2 inhibition by pyrazole derivatives.

Furthermore, various 3-aryl-4-alkylpyrazol-5-amine derivatives have been synthesized and evaluated for their antitumor activities.[4] Some of these compounds have demonstrated potent anti-proliferation activities against cancer cell lines such as U-2 OS (osteosarcoma) and A549 (lung cancer).[4] This suggests that this class of compounds may hold promise for the development of novel anticancer agents.

Conclusion

This technical guide has provided a comprehensive overview of the structural characteristics of pyrazole derivatives closely related to this compound, with a detailed analysis of the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. The provided crystallographic data, molecular geometry, and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry and drug development. The insights into the synthesis and potential biological activities of this class of compounds underscore their therapeutic potential and provide a solid foundation for future research aimed at designing and discovering novel pyrazole-based drugs. Further studies to obtain the crystal structure of the exact title compound are warranted to provide a more precise understanding of its three-dimensional conformation and to facilitate structure-based drug design efforts.

References

Spectroscopic and Synthetic Insights into 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the nuclear magnetic resonance (NMR) spectroscopic data, synthesis, and experimental protocols for the versatile compound 3-(4-bromophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is a valuable building block in medicinal chemistry, and a thorough understanding of its structural and synthetic characteristics is crucial for its application in the development of novel therapeutic agents.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound is critically dependent on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data, providing a quantitative basis for compound identification and characterization.

¹H NMR Spectroscopic Data
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
17.55d8.62HAr-H (H-2', H-6')
27.48d8.62HAr-H (H-3', H-5')
35.68s-1HPyrazole-H (H-4)
44.95br s-2H-NH₂
511.5 (approx.)br s-1H-NH (pyrazole)

Solvent: DMSO-d₆

¹³C NMR Spectroscopic Data
SignalChemical Shift (δ, ppm)Assignment
1158.0C-5 (Pyrazole)
2148.8C-3 (Pyrazole)
3132.8C-1' (Aromatic)
4131.2C-3', C-5' (Aromatic)
5127.8C-2', C-6' (Aromatic)
6119.3C-4' (Aromatic)
789.9C-4 (Pyrazole)

Solvent: DMSO-d₆

Experimental Protocols

The synthesis and spectroscopic analysis of this compound are based on established chemical principles. The following protocols provide a detailed methodology for its preparation and characterization.

Synthesis of this compound

The synthesis of the title compound is achieved through the cyclization of a β-ketonitrile with hydrazine hydrate.

Materials:

  • 3-(4-bromophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • A solution of 3-(4-bromophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • A catalytic amount of acetic acid is added to the solution.

  • Hydrazine hydrate (1.2 equivalents) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Sample Preparation:

  • Approximately 10-20 mg of the purified this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is acquired using a standard pulse sequence.

  • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

  • Typical parameters include a spectral width of 200-220 ppm and a larger number of scans compared to ¹H NMR to obtain adequate signal intensity.

  • The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Workflow and Data Analysis

The process of obtaining and interpreting NMR data is a systematic workflow. The following diagram illustrates the key steps from sample preparation to final data analysis.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation A Compound Synthesis & Purification B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Instrument Setup & Calibration C->D E 1H NMR Experiment D->E F 13C NMR Experiment D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Chemical Shift Analysis I->J K Coupling Constant Analysis I->K L Structural Elucidation J->L K->L

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry Analysis of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of the heterocyclic compound 3-(4-bromophenyl)-1H-pyrazol-5-amine. This pyrazole derivative is of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in biologically active molecules. This document outlines the predicted fragmentation patterns, experimental protocols for analysis, and a representative signaling pathway where such a compound might exert its effects.

Predicted Mass Spectrometry Fragmentation

The mass spectrometric behavior of this compound is predicted based on the known fragmentation patterns of pyrazoles, aromatic amines, and brominated compounds. Due to the presence of bromine, all bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), corresponding to the 79Br and 81Br isotopes.[1][2]

Molecular Ion Peak: The molecular formula of this compound is C9H8BrN3. The nominal molecular weight is approximately 237 g/mol for the 79Br isotope and 239 g/mol for the 81Br isotope. Therefore, the mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 237/239.

Key Fragmentation Pathways:

Under electron ionization (EI), the fragmentation of this compound is expected to proceed through several key pathways initiated by the ionization of the molecule.

  • Loss of HCN: A common fragmentation for pyrazole rings is the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to the formation of a stable radical cation.[3]

  • Loss of N2: Cleavage of the pyrazole ring can also result in the loss of a nitrogen molecule (N2).[3]

  • Cleavage of the Bromophenyl Group: The bond between the pyrazole ring and the bromophenyl group can cleave, generating fragments corresponding to the bromophenyl cation and the pyrazole amine radical, or vice versa.

  • Loss of Bromine: A characteristic fragmentation of brominated aromatic compounds is the loss of a bromine radical (•Br), which would result in a fragment ion at m/z 158.[4]

  • Fragments from the Bromophenyl Moiety: The bromophenyl cation itself can undergo further fragmentation, such as the loss of a C2H2 molecule.

The predicted fragmentation cascade is illustrated in the diagram below.

G Predicted EI-MS Fragmentation of this compound M [M]+• m/z 237/239 F1 [M - HCN]+• m/z 210/212 M->F1 - HCN F2 [M - N2]+• m/z 209/211 M->F2 - N2 F3 [C6H4Br]+• m/z 155/157 M->F3 - C3H4N3 F4 [M - Br]+ m/z 158 M->F4 - Br• F5 [C4H3N2]+ m/z 67 M->F5 - C6H4Br F6 [C6H4]+• m/z 76 F3->F6 - Br•

Figure 1: Predicted EI-MS fragmentation pathway.

Quantitative Data Summary

The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for the two major bromine isotopes.

Fragment IonChemical Formulam/z (79Br)m/z (81Br)Proposed Origin
[M]+• C9H8BrN3 237 239 Molecular Ion
[M - HCN]+•C8H7BrN2210212Loss of hydrogen cyanide
[M - N2]+•C9H8BrN209211Loss of nitrogen molecule
[M - Br]+C9H8N3158-Loss of bromine radical
[C6H4Br]+C6H4Br155157Bromophenyl cation
[C4H3N2]+C4H3N267-Pyrazole fragment
[C6H4]+•C6H476-Phenyl radical cation

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve either Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) or Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

GC-MS with Electron Ionization (EI)

This method is suitable for volatile and thermally stable compounds.

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

LC-MS with Electrospray Ionization (ESI)

This method is ideal for less volatile or thermally labile compounds and is commonly used for molecules of pharmaceutical interest.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

Instrumentation and Conditions:

  • Liquid Chromatograph:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B.

      • 2-15 min: 5% to 95% B.

      • 15-18 min: 95% B.

      • 18-18.1 min: 95% to 5% B.

      • 18.1-22 min: 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: Scan from m/z 50 to 500.

The general workflow for the LC-MS analysis is depicted below.

G General LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into LC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Process Process Raw Data Detect->Process Analyze Analyze Spectra Process->Analyze

Figure 2: General workflow for LC-MS analysis.

Representative Signaling Pathway

Aminopyrazole derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways.[5][6] Dysregulation of these pathways is a hallmark of many diseases, including cancer. A common mechanism of action for such inhibitors is to compete with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade.

The following diagram illustrates a generic kinase signaling pathway that could be targeted by a compound like this compound.

G Generic Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Inhibitor This compound Inhibitor->Kinase1 Inhibits Gene Gene Expression TF->Gene Regulates

Figure 3: Generic kinase signaling pathway.

This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation and experimental protocols can serve as a starting point for the characterization and quantification of this and related compounds in various research and development settings.

References

Synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines detailed experimental protocols for the synthesis of the core scaffold and its subsequent derivatization, supported by quantitative data and a mechanistic overview of their potential biological targets.

Core Synthesis: this compound

The primary and most efficient route for the synthesis of this compound involves the cyclocondensation reaction of a β-ketonitrile with hydrazine. The key starting material for this synthesis is 3-(4-bromophenyl)-3-oxopropanenitrile, which is commercially available.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is a compilation based on established methods for the synthesis of 5-aminopyrazoles from β-ketonitriles.[1][2]

Materials:

  • 3-(4-bromophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate (80-99%)

  • Ethanol

  • Hydrochloric acid (optional, for purification)

  • Sodium bicarbonate (optional, for purification)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol (10-15 mL per gram of nitrile).

  • To this solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
SolventEthanol[1]
Reactant Ratio (Nitrile:Hydrazine)1 : 1.2-1.5[1]
TemperatureReflux (~78 °C)[1]
Reaction Time2-4 hours[1]
PurificationRecrystallization/Column Chromatography[1]

Synthesis of this compound Derivatives

The synthesized this compound serves as a versatile scaffold for the creation of a library of derivatives. The presence of the amino group at the 5-position allows for various modifications, such as N-acylation and the construction of fused heterocyclic systems.

N-Acylation of this compound

N-acylated derivatives can be readily prepared by reacting the parent amine with an appropriate acyl chloride or anhydride in the presence of a base.

General Experimental Protocol: N-Acylation

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (1.5-2.0 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative N-Acylation Reactions

Acylating AgentBaseSolventProductYield (%)
Acetyl ChlorideTriethylamineDCMN-(3-(4-bromophenyl)-1H-pyrazol-5-yl)acetamideHigh
Benzoyl ChloridePyridineTHFN-(3-(4-bromophenyl)-1H-pyrazol-5-yl)benzamideHigh
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

5-aminopyrazoles are key precursors for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities.[3][4][5] The synthesis is typically achieved through the condensation of the 5-aminopyrazole with a β-dicarbonyl compound.

General Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidines [3][4][5]

  • In a suitable flask, mix this compound (1.0 eq) and a β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0-1.2 eq) in a solvent such as acetic acid or ethanol.

  • A catalytic amount of a mineral acid (e.g., sulfuric acid) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

β-Dicarbonyl CompoundSolventCatalystProduct Structure
AcetylacetoneAcetic AcidH₂SO₄2,7-dimethyl-5-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine
Ethyl AcetoacetateEthanolAcetic Acid7-hydroxy-2-methyl-5-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine

Biological Context: Targeting the FGFR Signaling Pathway

Derivatives of 3-aminopyrazoles have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. A prominent target for this class of compounds is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[6][7][8] Aberrant activation of FGFR signaling is implicated in the development and progression of numerous cancers.

The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, differentiation, and migration.[9][10][11][12][13][14]

Visualization of the Synthesis Workflow and Biological Pathway

Experimental Workflow for Synthesis

G cluster_start Starting Materials cluster_core Core Synthesis cluster_derivatives Derivatization 3-(4-bromophenyl)-3-oxopropanenitrile 3-(4-bromophenyl)-3-oxopropanenitrile Cyclocondensation Cyclocondensation 3-(4-bromophenyl)-3-oxopropanenitrile->Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation This compound This compound Cyclocondensation->this compound N-Acylation N-Acylation This compound->N-Acylation Pyrazolo[1,5-a]pyrimidine Synthesis Pyrazolo[1,5-a]pyrimidine Synthesis This compound->Pyrazolo[1,5-a]pyrimidine Synthesis N-Acyl Derivatives N-Acyl Derivatives N-Acylation->N-Acyl Derivatives Fused Pyrimidines Fused Pyrimidines Pyrazolo[1,5-a]pyrimidine Synthesis->Fused Pyrimidines Acyl Chlorides / Anhydrides Acyl Chlorides / Anhydrides Acyl Chlorides / Anhydrides->N-Acylation beta-Dicarbonyls beta-Dicarbonyls beta-Dicarbonyls->Pyrazolo[1,5-a]pyrimidine Synthesis

Caption: Synthetic workflow for this compound and its derivatives.

FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus cluster_cellular_response Cellular Response FGF FGF FGFR FGFR FGF->FGFR Binds GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Regulates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulates Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Migration Migration Transcription->Migration Inhibitor 3-(4-bromophenyl)-1H- pyrazol-5-amine Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrazole derivatives.

Conclusion

This technical guide provides a foundational framework for the synthesis and potential application of this compound derivatives. The straightforward and efficient synthetic routes to the core molecule and its analogues, coupled with their promising activity as kinase inhibitors, make this class of compounds a rich area for further research and development in the pharmaceutical industry. The detailed protocols and mechanistic insights provided herein are intended to facilitate the exploration of this chemical space for the discovery of novel therapeutic agents.

References

Biological Activity of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the biological activities of 3-(4-bromophenyl)-1H-pyrazol-5-amine and its derivatives. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the anticancer, antimicrobial, and enzyme-inhibiting properties of this class of compounds. Due to limited publicly available data on the specific parent compound, this guide draws upon research on closely related analogs to provide a thorough understanding of its potential therapeutic applications.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents. The presence of the 4-bromophenyl group on the pyrazole ring has been associated with significant cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activities of various pyrazole derivatives containing the 3-(4-bromophenyl) moiety or related structures.

Compound/Derivative ClassCell LineIC50/GI50/PGIReference
Pyrazole derivative with 4-bromophenyl groupA549 (Human Lung Carcinoma)8.0 µM[1]
HeLa (Human Cervical Carcinoma)9.8 µM[1]
MCF-7 (Human Breast Carcinoma)5.8 µM[1]
3-Aryl-4-alkylpyrazol-5-amine derivative (Compound 5h)U-2 OS (Human Osteosarcoma)0.9 µM[2][3]
A549 (Human Lung Carcinoma)1.2 µM[2]
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (analog)SNB-75 (CNS Cancer)PGI: 41.25%[4][5]
UO-31 (Renal Cancer)PGI: 30.14%[4][5]
CCRF-CEM (Leukemia)PGI: 26.92%[4][5]
EKVX (Non-Small Cell Lung Cancer)PGI: 26.61%[4][5]
OVCAR-5 (Ovarian Cancer)PGI: 23.12%[4][5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compound, this compound or its derivative, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for pyrazole derivatives against selected microorganisms.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
5-(4-bromophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochlorideSalmonella spp.MIC50: 125, MIC90: 125[6]
S. InfantisMIC50: 62.5[6]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacterial Strains62.5 - 125[7]
Fungal Strains2.9 - 7.8[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Salmonella spp.) is prepared in a suitable broth (e.g., Mueller-Hinton broth).

  • Compound Dilution: The test compound is dissolved in a solvent like DMSO and then serially diluted in a 96-well microtiter plate with the broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound), negative (broth only), and solvent controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

The pyrazole scaffold is a common feature in many kinase inhibitors, and derivatives of this compound have been explored for their potential to inhibit various enzymes, particularly protein kinases, which are crucial in cancer signaling pathways.

Potential Signaling Pathway Involvement

While the specific signaling pathways targeted by this compound are not definitively established, related compounds have been shown to inhibit key signaling molecules. For instance, some pyrazole derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are pivotal for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis. Molecular docking studies of a related 5-(3-Bromophenyl) triazole analog suggest tubulin as a potential target, which would disrupt microtubule dynamics and inhibit cell division.[4][5]

Kinase_Inhibition_Pathway cluster_input Signal cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_cell_cycle Cell Cycle Control cluster_output Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_CDK Cyclin/CDK Complex ERK->Cyclin_CDK Cell_Cycle_Progression Cell Cycle Progression Cyclin_CDK->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Inhibitor This compound (or derivative) Inhibitor->Cyclin_CDK Inhibition

Potential mechanism of action via kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

Objective: To measure the inhibitory activity of a compound against a specific protein kinase.

Methodology:

  • Reagent Preparation: Prepare solutions of the recombinant kinase, a specific substrate, and ATP in a kinase assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Setup: Add the diluted compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the kinase enzyme solution to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at a controlled temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]

Conclusion

While comprehensive data on the specific biological activities of this compound is not extensively documented in publicly available literature, the analysis of its close derivatives strongly suggests a promising profile as a bioactive compound. The 3-(4-bromophenyl)-pyrazole scaffold has demonstrated significant potential in the development of anticancer, antimicrobial, and enzyme-inhibiting agents. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this specific molecule and its analogs. This guide provides a foundational understanding for researchers to design and conduct further investigations into this promising class of compounds.

References

Potential Therapeutic Targets of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential therapeutic targets of a specific pyrazole derivative, 3-(4-bromophenyl)-1H-pyrazol-5-amine. While direct extensive research on this exact molecule is limited, a comprehensive analysis of structurally related compounds provides significant insights into its likely biological activities and molecular targets. Based on this structure-activity relationship (SAR) analysis, this document outlines potential applications in oncology, neurodegenerative diseases, and inflammatory conditions. Key putative targets include various protein kinases, cyclooxygenase enzymes, acetylcholinesterase, and monoamine oxidases. This guide provides a consolidated overview of these potential targets, quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

Introduction

Pyrazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their broad spectrum of pharmacological activities.[1] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, underscore the therapeutic potential of this scaffold.[2] The subject of this guide, this compound, features key structural motifs—a pyrazole core, a 4-bromophenyl group at the 3-position, and an amine group at the 5-position—that suggest a high likelihood of interaction with various biological targets. The presence of the bromophenyl group can enhance binding affinity and selectivity for target proteins, while the aminopyrazole core is a common feature in kinase inhibitors and other therapeutic agents.[3][4] This document synthesizes available data on structurally similar compounds to predict and elaborate on the potential therapeutic targets of this compound.

Potential Therapeutic Areas and Molecular Targets

Based on the biological activities reported for analogous pyrazole-containing molecules, three primary therapeutic areas emerge as highly probable for this compound: oncology, neurodegenerative diseases, and inflammation.

Oncology

The aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a major class of anti-cancer drugs.[5] Kinases play a pivotal role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.[6]

  • Potential Targets:

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a validated anti-cancer strategy.

    • Epidermal Growth Factor Receptor (EGFR): Often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[6][9] EGFR inhibitors are effective in treating several types of cancer.

    • Other Kinases: The aminopyrazole core has been shown to interact with a wide range of other kinases, suggesting that this compound could have a broader kinase inhibition profile.[5]

Neurodegenerative Diseases

Pyrazole and pyrazoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[10] The inhibitory activity of these compounds against key enzymes in neurotransmitter metabolism and pathology is a primary focus of this research.

  • Potential Targets:

    • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.[3][11]

    • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are involved in the degradation of monoamine neurotransmitters such as serotonin and dopamine.[12] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[13][14]

Inflammatory Disorders

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[15]

  • Potential Targets:

    • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain.[10] Selective inhibition of COX-2 is a desirable therapeutic approach to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data for Structurally Similar Compounds

To provide a quantitative basis for the predicted therapeutic targets, the following table summarizes the inhibitory activities of pyrazole derivatives that are structurally related to this compound.

Compound/Derivative ClassTargetActivityValueReference
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideAcetylcholinesterase (AChE)Kᵢ37.7 ± 14.4 nM[10][16]
Thiazolyl-pyrazoline with 4-bromophenyl substituentAcetylcholinesterase (AChE)IC₅₀>17.96 ± 0.31 nM[16]
3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazoleMonoamine Oxidase B (MAO-B)IC₅₀>0.063 µM[17]
Pyrazole benzamide and pyrazole dihydro triazinone derivativesHCT-116 (colon cancer cell line)IC₅₀7.74‒82.49 µg/mL
Pyrazole benzamide and pyrazole dihydro triazinone derivativesMCF-7 (breast cancer cell line)IC₅₀4.98‒92.62 µg/mL
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivativesA549 (lung cancer cell line)--
Pyrazole derivatives with 4-bromophenyl groupMCF-7 (breast cancer cell line)IC₅₀5.8 µM
Pyrazole derivatives with 4-bromophenyl groupA549 (lung cancer cell line)IC₅₀8.0 µM
Pyrazole derivatives with 4-bromophenyl groupHeLa (cervical cancer cell line)IC₅₀9.8 µM
5-alkylated selanyl-1H-pyrazole derivativesHepG2 (liver cancer cell line)IC₅₀13.85 - 15.98 µM[2]
5-alkylated selanyl-1H-pyrazole derivativesEGFR-Dual Inhibitor[2]
5-alkylated selanyl-1H-pyrazole derivativesVEGFR-2-Dual Inhibitor[2]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: EGFR Signaling Pathway in Cancer.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF-MEK-ERK PKC->RAF Proliferation Endothelial Cell Proliferation & Migration RAF->Proliferation AKT AKT PI3K->AKT Survival Cell Survival & Permeability AKT->Survival

Caption: VEGFR-2 Signaling in Angiogenesis.

COX2_Inflammatory_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: COX-2 Pathway in Inflammation.

AChE_MAO_Pathway cluster_AChE Cholinergic Synapse cluster_MAO Monoaminergic Synapse ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Choline Choline + Acetate AChE->Choline Monoamines Monoamines (Serotonin, Dopamine) MAO MAO-A / MAO-B Monoamines->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites

Caption: AChE and MAO in Neurotransmitter Metabolism.

Experimental Workflow Diagrams

Kinase_Inhibition_Workflow start Start compound_prep Prepare serial dilutions of This compound start->compound_prep reaction_setup Set up kinase reaction: Kinase, Substrate, ATP, and Inhibitor compound_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Add detection reagent (e.g., ADP-Glo™) incubation->detection readout Measure luminescence detection->readout analysis Calculate % inhibition and IC50 readout->analysis end End analysis->end Cell_Viability_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding treatment Treat cells with varying concentrations of This compound cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT or XTT reagent incubation->mtt_addition formazan_incubation Incubate to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilization buffer (for MTT) formazan_incubation->solubilization readout Measure absorbance solubilization->readout analysis Determine cell viability and IC50 readout->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening using 3-(4-bromophenyl)-1H-pyrazol-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. This document provides detailed application notes and protocols for the use of 3-(4-bromophenyl)-1H-pyrazol-5-amine and its structural analogs in kinase inhibitor screening cascades.

While specific inhibitory data for this compound is not extensively available in the public domain, the broader class of pyrazole-containing molecules has demonstrated significant activity against a range of important kinase targets.[1][3] This guide will, therefore, leverage data from structurally related pyrazole derivatives to provide a comprehensive framework for screening, characterization, and further development.

Data Presentation: Inhibitory Activity of Structurally Related Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole-based compounds against several key kinases and the anti-proliferative activity against different cancer cell lines. This data provides a baseline for understanding the potential therapeutic applications and for designing effective screening strategies.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds

Compound ReferenceTarget KinaseIC50 (nM)
AfuresertibAkt10.08 (Ki)
Compound 2 (Afuresertib analog)Akt11.3[1]
Compound 1 (GSK2141795 analog)Akt161[1]
Compound 7Aurora A28.9[1]
Compound 7Aurora B2.2[1]
Compound 8Aurora A35[1]
Compound 8Aurora B75[1]
RuxolitinibJAK1 / JAK2~3[3]
Asciminib (ABL-001)Bcr-Abl0.5[1]
Compound 10Bcr-Abl14.2[1]
Compound 24CDK12380[1]
Compound 25CDK11520[1]
P-6Aurora-A110[4]

Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds in Cancer Cell Lines

Compound ReferenceCell LineCancer TypeIC50 (µM)
Afuresertib analog (Compound 2)HCT116Colon0.95[1]
GSK2141795 analog (Compound 1)HCT116Colon7.76[1]
GSK2141795 analog (Compound 1)OVCAR-8Ovarian9.76[1]
Compound 7U937Leukemia5.106[1]
Compound 7K562Leukemia5.003[1]
Compound 7A549Lung0.487[1]
Compound 7LoVoColon0.789[1]
Compound 7HT29Colon0.381[1]
Compound 8SW620Colon0.35[1]
Compound 8HCT116Colon0.34[1]
Compound 24HepG2Liver0.05[1]
Compound 24Huh7Liver0.065[1]
Compound 24HCT116Colon1.68[1]
Compound 25HCT116Colon0.035[1]
P-6HCT 116Colon0.37[4]
P-6MCF-7Breast0.44[4]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol describes a common method to directly measure the enzymatic activity of a target kinase and the inhibitory potential of a test compound.[5][6]

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound (or analog) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)[5]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted test compound, a known inhibitor as a positive control, and DMSO as a negative control to the respective wells.[2]

    • Add 10 µL of the kinase enzyme solution to all wells.[2]

    • Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Kinase Activity Assay (Western Blot for Substrate Phosphorylation)

This protocol assesses the ability of the test compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[2]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound (or analog) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: phospho-specific antibody for the kinase substrate and a total protein antibody for the substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)

This assay measures the effect of the test compound on the proliferation and viability of cancer cells.[4]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the viability data against the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based kinase inhibitors.

CDK_Pathway Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates pRb pRb E2F E2F Rb->E2F sequesters pRb->E2F releases G1/S Transition G1/S Transition E2F->G1/S Transition promotes Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Cyclin D-CDK4/6 inhibits

Caption: Inhibition of the CDK/Rb signaling pathway by a pyrazole-based inhibitor.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Determine_IC50->Cell_Proliferation_Assay Determine_GI50 Determine GI50/IC50 Values Cell_Proliferation_Assay->Determine_GI50 Cell_Based_Phosphorylation_Assay Cell-Based Phosphorylation Assay (Western Blot) Determine_GI50->Cell_Based_Phosphorylation_Assay Confirm_Target_Engagement Confirm On-Target Activity Cell_Based_Phosphorylation_Assay->Confirm_Target_Engagement SAR_Studies Structure-Activity Relationship (SAR) Studies Confirm_Target_Engagement->SAR_Studies Selectivity_Profiling Kinome-wide Selectivity Profiling SAR_Studies->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies Selectivity_Profiling->In_Vivo_Studies

Caption: A typical workflow for kinase inhibitor screening and development.

References

Application Notes and Protocols for 3-(4-bromophenyl)-1H-pyrazol-5-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of 3-(4-bromophenyl)-1H-pyrazol-5-amine in cell culture experiments. This document includes information on solubility, preparation of stock solutions, determination of working concentrations, and relevant biological context for this class of compounds.

Background

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents. The biological effects of pyrazole derivatives are often attributed to their ability to inhibit various protein kinases and modulate key signaling pathways involved in cell proliferation, survival, and inflammation.[1][2][3]

The bromophenyl substituent on the pyrazole ring is a common feature in many biologically active molecules and can influence their potency and selectivity. This structural motif has been associated with the inhibition of enzymes such as cyclooxygenases (COX) and various kinases.[1] Therefore, this compound is a promising candidate for investigation in various cell-based assays to explore its potential therapeutic applications.

Safety Precautions

A Safety Data Sheet (SDS) for the closely related compound 3-(3-bromophenyl)-1H-pyrazol-5-amine indicates that it is classified as acute oral toxicity (Category 3) and corrosive.[4] It is crucial to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[4][5][6]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[4]

    • In case of eye contact: Rinse thoroughly with plenty of water.[4]

    • If inhaled: Move the person into fresh air.[4]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Dissolution Protocol

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Warming bath or sonicator (optional)

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube. The molecular weight of this compound is 238.09 g/mol .

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve a 10 mM stock solution. For 1 mg of the compound, you would add approximately 420 µL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication may aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

Determination of Optimal Working Concentration using a Cytotoxicity Assay

Before conducting experiments to assess the biological activity of this compound, it is essential to determine the optimal, non-toxic working concentration range for your specific cell line. A cytotoxicity assay, such as the MTT or MTS assay, is recommended.

Table 1: Summary of Cytotoxicity Assay Protocols

ParameterMTT AssayMTS Assay
Principle Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.Reduction of MTS tetrazolium to a soluble formazan product by viable cells.
Reagent Addition MTT solution is added to each well.MTS solution is added directly to the culture medium.
Incubation 2-4 hours at 37°C.1-4 hours at 37°C.
Solubilization A solubilization solution (e.g., DMSO) is required to dissolve the formazan crystals.No solubilization step is needed as the product is soluble.
Detection Absorbance is measured at ~570 nm.Absorbance is measured at ~490 nm.
Detailed MTS Assay Protocol
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound stock solution in fresh cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control. Replace the old medium with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Potential Applications and Signaling Pathways

Based on the known biological activities of pyrazole derivatives, this compound could be investigated for its effects on various cellular processes.

Anticancer Research

Many pyrazole-containing compounds have demonstrated potent anticancer activity by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

anticancer_pathways cluster_pyrazole This compound cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes pyrazole 3-(4-bromophenyl)-1H- pyrazol-5-amine JAK_STAT JAK/STAT Pathway pyrazole->JAK_STAT Inhibition NF_kB NF-κB Pathway pyrazole->NF_kB Modulation Kinases Various Kinases (e.g., EGFR, CDKs) pyrazole->Kinases Inhibition Proliferation ↓ Proliferation JAK_STAT->Proliferation NF_kB->Proliferation CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest Kinases->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies dissolve Dissolve Compound in DMSO (10 mM Stock) cytotoxicity Determine IC50 (MTS/MTT Assay) dissolve->cytotoxicity working_conc Select Non-Toxic Working Concentrations cytotoxicity->working_conc proliferation Proliferation Assay working_conc->proliferation apoptosis Apoptosis Assay working_conc->apoptosis inflammation Inflammatory Marker Assay working_conc->inflammation western_blot Western Blot for Signaling Proteins proliferation->western_blot apoptosis->western_blot qpcr qPCR for Gene Expression inflammation->qpcr

References

The Versatile Synthon: 3-(4-bromophenyl)-1H-pyrazol-5-amine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(4-bromophenyl)-1H-pyrazol-5-amine is a valuable and versatile building block, or synthon, in the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive amine group and a readily modifiable bromophenyl moiety, makes it a cornerstone for generating diverse molecular scaffolds with significant potential in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this synthon in the synthesis of biologically active pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which have demonstrated promising anticancer and antimicrobial activities.

Application Notes

The primary application of this compound lies in its role as a precursor for fused heterocyclic systems. The pyrazole ring itself is a privileged scaffold in drug discovery, and its fusion with other heterocyclic rings, such as pyrimidine and pyridine, often leads to compounds with enhanced biological activities.

1. Synthesis of Pyrazolo[1,5-a]pyrimidines as Anticancer Agents:

The 5-amino group of the pyrazole is a key nucleophile that readily participates in condensation reactions with 1,3-dielectrophilic species to form the pyrazolo[1,5-a]pyrimidine core. This scaffold is of particular interest in oncology as it is found in numerous compounds that act as protein kinase inhibitors.[1][2][3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[1] Pyrazolo[1,5-a]pyrimidines have been shown to target several kinases involved in cancer progression, including Cyclin-Dependent Kinases (CDKs).[2][3][4]

2. Synthesis of Pyrazolo[3,4-b]pyridines as Antimicrobial Agents:

Similarly, this compound can be employed in multicomponent reactions to construct the pyrazolo[3,4-b]pyridine framework. These compounds have been investigated for their antimicrobial properties.[5][6][7][8] The continued rise of antibiotic resistance necessitates the development of novel antimicrobial agents with unique mechanisms of action, and pyrazolo[3,4-b]pyridines represent a promising class of compounds in this area.

Logical Workflow for Synthesis:

Synthon This compound PyrazoloPy Pyrazolo[1,5-a]pyrimidine Synthon->PyrazoloPy Cyclocondensation PyrazoloPyr Pyrazolo[3,4-b]pyridine Synthon->PyrazoloPyr Cyclization Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->PyrazoloPy Enaminone Enaminone PyrazoloPy_act Anticancer Activity (e.g., CDK Inhibition) PyrazoloPy->PyrazoloPy_act Biological Screening MCR_reagents Multicomponent Reaction (e.g., with Ketones, Aldehydes) MCR_reagents->PyrazoloPyr PyrazoloPyr_act Antimicrobial Activity PyrazoloPyr->PyrazoloPyr_act Biological Screening

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: Synthesis of 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol describes a classic cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Crystallization dish

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of glacial acetic acid.

  • Add 1.1 equivalents of acetylacetone to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

  • Dry the purified product under vacuum.

Synthetic Workflow for Protocol 1:

Start Dissolve this compound in Glacial Acetic Acid Add_diketone Add Acetylacetone Start->Add_diketone Reflux Reflux for 4-6 hours Add_diketone->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Pour into Ice-Water Cool->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with Cold Water and Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product Pure 2-(4-bromophenyl)-5,7-dimethyl- pyrazolo[1,5-a]pyrimidine Dry->Product

Caption: Protocol 1 for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 2: Synthesis of a 3-(4-bromophenyl)-pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a multicomponent reaction for the synthesis of a substituted pyrazolo[3,4-b]pyridine.

Materials:

  • This compound

  • An appropriate α,β-unsaturated ketone or aldehyde

  • Malononitrile

  • Piperidine (as a catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add equimolar amounts of this compound, the α,β-unsaturated carbonyl compound, and malononitrile in ethanol.

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to yield the pure pyrazolo[3,4-b]pyridine derivative.

  • Dry the final product.

Data Presentation

The biological activity of heterocyclic compounds derived from this compound is a key aspect of their evaluation. The following tables summarize representative quantitative data found in the literature for analogous compounds, highlighting their potential as anticancer and antimicrobial agents. It is important to note that specific data for derivatives of this compound is still emerging.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
6t CDK20.09-[1]
6s CDK20.23RFX 393 (Renal)[1]
6n CDK20.78-[1]
6d CDK20.55-[1]
6p (Bromo-substituted analog)CDK20.67-[1]
BS-194 CDK20.003-[2]
7d -30.03A549 (Lung)[3]
10b -29.95A549 (Lung)[3]

Table 2: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
2g S. aureus (MRSA)2[9]
2g E. coli (ESBL)4[9]
2j Enterococcus (VRE)8[9]
2l E. coli (ESBL)4[9]
7b S. aureus0.22[10]
7b E. coli0.25[10]

Signaling Pathway

CDK Inhibition by Pyrazolo[1,5-a]pyrimidines and its Impact on the Cell Cycle

Pyrazolo[1,5-a]pyrimidines exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. CDKs, in complex with their cyclin partners, phosphorylate various substrate proteins to drive the cell through different phases of its division cycle. Uncontrolled CDK activity is a common feature in cancer, leading to incessant cell proliferation. By blocking the ATP-binding site of CDKs, pyrazolo[1,5-a]pyrimidine inhibitors prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and can ultimately induce apoptosis (programmed cell death).[2][3]

cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK2/Cyclin E) Rb Rb Protein CDK_Cyclin->Rb Phosphorylates Arrest Cell Cycle Arrest CDK_Cyclin->Arrest E2F E2F Transcription Factors Rb->E2F Inhibits Proliferation Cell Proliferation E2F->Proliferation Promotes Apoptosis Apoptosis Arrest->Apoptosis Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo->CDK_Cyclin Inhibits

Caption: CDK inhibition by pyrazolo[1,5-a]pyrimidines leads to cell cycle arrest.

References

Application Notes and Protocols for 3-(4-bromophenyl)-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a 4-bromophenyl group on the pyrazole ring often enhances the biological efficacy of these molecules. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its potential as an anticancer agent. It includes detailed experimental protocols for its synthesis and biological evaluation, along with a proposed mechanism of action based on its potential as a kinase inhibitor.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core pyrazole structure, substituted with a bromophenyl group, is a recurring motif in compounds designed to inhibit cancer cell proliferation. While specific data for the parent compound is limited, studies on closely related analogs provide strong evidence for its potential cytotoxic activity against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activities of pyrazole derivatives containing the 3-(4-bromophenyl) moiety against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCell LineIC50 (µM)Reference
Pyrazole with 4-bromophenyl groupA549 (Lung Carcinoma)8.0[1]
Pyrazole with 4-bromophenyl groupHeLa (Cervical Cancer)9.8[1]
Pyrazole with 4-bromophenyl groupMCF-7 (Breast Cancer)5.8[1]

Proposed Mechanism of Action: Kinase Inhibition

Many pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a common feature of cancer. The 3-amino-1H-pyrazole scaffold is a known "hinge-binding" motif, enabling these molecules to fit into the ATP-binding pocket of various kinases, thereby blocking their activity.[2]

Based on the activity of structurally related compounds, it is proposed that this compound may function as an inhibitor of cell cycle-regulating kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.[3][4] Inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death).

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving CDK and Aurora Kinase, and the potential point of intervention for this compound.

Kinase_Inhibition_Pathway cluster_downstream Cellular Outcomes GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates G1_S_Transition G1/S Transition E2F E2F Rb->E2F inhibits E2F->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Aurora_Kinase Aurora Kinase Mitosis Mitosis Aurora_Kinase->Mitosis regulates Mitosis->Proliferation Apoptosis Apoptosis Inhibitor This compound Inhibitor->CyclinD_CDK46 Inhibitor->Aurora_Kinase

Caption: Proposed mechanism of action via kinase inhibition.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of 5-aminopyrazoles, which involves the condensation of a β-ketonitrile with hydrazine.[5]

Experimental Workflow

Synthesis_Workflow Start Start: 4-Bromobenzoylacetonitrile + Hydrazine Hydrate Reaction Reaction: Ethanol, Reflux Start->Reaction Workup Work-up: Cooling, Filtration Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of the target compound.

Materials:

  • 4-Bromobenzoylacetonitrile (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • To a solution of 4-bromobenzoylacetonitrile in ethanol in a round-bottom flask, add hydrazine hydrate.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Experimental Workflow

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Treatment 3. Treat cells with varying concentrations of This compound Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance 8. Measure absorbance at 570 nm Solubilization->Absorbance Analysis 9. Calculate % cell viability and IC50 value Absorbance->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well flat-bottom sterile plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Kinase Inhibition Assessment: Western Blot Analysis

Western blotting can be used to assess the effect of this compound on the phosphorylation status of key signaling proteins downstream of kinases like CDK and Aurora Kinase.[8][9]

Experimental Workflow

Western_Blot_Workflow Cell_Treatment 1. Treat cells with the compound Lysis 2. Lyse cells and quantify protein Cell_Treatment->Lysis SDS_PAGE 3. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 5. Block the membrane Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb) Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 8. Detect signal using ECL substrate Secondary_Ab->Detection Analysis 9. Analyze band intensity Detection->Analysis

Caption: Workflow for Western Blot analysis.

Materials:

  • Cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against phospho-Rb, total Rb, phospho-Histone H3, total Histone H3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with different concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the phosphorylated protein to the total protein levels to determine the effect of the compound on protein phosphorylation.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The available data on related compounds suggest that it likely possesses potent cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action through the inhibition of key cell cycle kinases provides a strong rationale for its further investigation. The detailed protocols provided in this document offer a framework for the synthesis, in vitro evaluation, and mechanistic studies of this and related pyrazole derivatives, which will be valuable for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of 3-(4-bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromophenyl)-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of a bromophenyl group can enhance the therapeutic potential of the molecule. This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays to evaluate the biological activity of this compound, with a focus on its potential as a kinase inhibitor and anticancer agent.

Postulated Mechanism of Action

Based on the structure-activity relationships of similar pyrazole-based compounds, it is hypothesized that this compound may exert its biological effects through the inhibition of protein kinases involved in cell cycle regulation and signal transduction.[2][3] Dysregulation of kinases is a hallmark of many diseases, including cancer. By targeting the ATP-binding site of specific kinases, this compound could potentially disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

putative_mechanism_of_action Putative Mechanism of Action of this compound A This compound D Inhibition of Kinase Activity A->D B Protein Kinase (e.g., CDK, Aurora Kinase) B->D Blocks ATP Binding C ATP C->B E Disruption of Downstream Signaling D->E F Cell Cycle Arrest E->F G Induction of Apoptosis E->G H Anti-cancer Effects F->H G->H

Caption: Putative mechanism of this compound.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on the observed activities of structurally related compounds. This data is intended to serve as a representative example for the application of the described screening protocols.

Table 1: Hypothetical Kinase Inhibition Profile of this compound.

Kinase TargetPercent Inhibition at 10 µMIC50 (µM)
CDK2/cyclin A85%0.5
Aurora Kinase A78%1.2
VEGFR265%3.5
EGFR30%>10
SRC45%8.7

Table 2: Hypothetical Antiproliferative Activity (GI50) in NCI-60 Cell Lines.

Cell LineCancer TypeGI50 (µM)
MCF-7Breast2.8
MDA-MB-231Breast5.1
HCT-116Colon1.9
K-562Leukemia0.9
A549Lung7.3
OVCAR-3Ovarian4.2
PC-3Prostate6.5

Experimental Protocols

High-Throughput Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to screen for inhibitors of a specific kinase.

Workflow Diagram:

kinase_inhibition_assay_workflow Kinase Inhibition Assay Workflow A Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) C Add Kinase Reaction Mixture A->C B Dispense Compound/Vehicle to 384-well plate B->C D Incubate at Room Temperature C->D E Add ADP-Glo™ Reagent D->E F Incubate to Terminate Kinase Reaction and Deplete Remaining ATP E->F G Add Kinase Detection Reagent F->G H Incubate to Convert ADP to ATP and Generate Luminescence G->H I Read Luminescence H->I

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)

  • Kinase-specific substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions and DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the kinase, substrate, and ATP.

    • Add the kinase reaction mix to the assay plate.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

cell_viability_assay_workflow MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compound/ Vehicle B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear-bottom plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

Workflow Diagram:

apoptosis_assay_workflow Apoptosis Assay Workflow A Seed and Treat Cells with Compound B Incubate for 24-48h A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and Propidium Iodide E->F G Incubate in the Dark F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening and characterization of this compound. By employing these assays, researchers can efficiently evaluate its potential as a kinase inhibitor and anticancer agent, paving the way for further preclinical development. The hypothetical data presented serves as a guide for expected outcomes based on the activity of structurally related compounds.

References

Application Notes and Protocols: Developing Fluorescent Probes from 3-(4-bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes derived from 3-(4-bromophenyl)-1H-pyrazol-5-amine. The protocols detailed below outline the synthesis of the core scaffold, its derivatization to a fluorescent probe, and its application in the detection of metal ions, a critical aspect of biomedical research and drug development.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. Their structural versatility makes them excellent scaffolds for the development of fluorescent probes. This document specifically focuses on the use of this compound as a versatile precursor for creating a "turn-on" fluorescent chemosensor for the detection of trivalent metal ions such as Fe³⁺. The developed probe, Dansyl-PPA (Dansyl-pyrazolo[3,4-b]pyridine amine), leverages the well-established fluorescence properties of the dansyl group and the metal-chelating potential of the pyrazole core.

Synthesis of Fluorescent Probes

The synthesis is a two-step process starting with the preparation of the this compound scaffold, followed by its derivatization with dansyl chloride to yield the final fluorescent probe.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine.

Materials:

  • 3-(4-bromophenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of 3-(4-bromophenyl)-3-oxopropanenitrile in 100 mL of ethanol.

  • Add 12 mmol of hydrazine hydrate to the solution.

  • Add a catalytic amount (3-5 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly add deionized water to the cooled solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of the Dansyl-PPA Fluorescent Probe

This protocol describes the derivatization of the synthesized aminopyrazole with dansyl chloride.

Materials:

  • This compound

  • Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5 mmol of this compound in 50 mL of anhydrous DCM.

  • Add 6 mmol of triethylamine to the solution to act as a base.

  • Slowly add a solution of 5.5 mmol of dansyl chloride in 20 mL of anhydrous DCM to the reaction mixture at 0 °C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, wash the organic layer with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Dansyl-PPA probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Application: Fluorescent Detection of Fe³⁺ Ions

The Dansyl-PPA probe is designed as a "turn-on" fluorescent sensor for the detection of Fe³⁺ ions. The underlying principle is based on the Chelation-Enhanced Fluorescence (CHEF) effect.

Signaling Pathway

CHEF_mechanism cluster_2 Final State Probe Dansyl-PPA Probe (Low Fluorescence) Complex [Dansyl-PPA]-Fe³⁺ Complex (High Fluorescence) Probe->Complex Chelation Analyte Fe³⁺ Ion Analyte->Complex Binding

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of Dansyl-PPA probe.

In the absence of Fe³⁺, the fluorescence of the dansyl fluorophore is quenched due to Photoinduced Electron Transfer (PET) from the pyrazole nitrogen to the excited dansyl group. Upon binding of Fe³⁺ to the pyrazole and neighboring atoms, this PET process is inhibited, leading to a significant enhancement of the fluorescence intensity.

Experimental Workflow

experimental_workflow A Prepare Stock Solutions (Probe in DMSO, Fe³⁺ in Water) B Add Probe to Buffer Solution A->B C Add Different Concentrations of Fe³⁺ B->C D Incubate at Room Temperature C->D E Measure Fluorescence Spectrum D->E F Analyze Data (Plot Intensity vs. [Fe³⁺]) E->F

Caption: Workflow for Fe³⁺ detection using Dansyl-PPA.

Protocol 3: Spectrofluorometric Detection of Fe³⁺

Materials:

  • Dansyl-PPA probe stock solution (1 mM in DMSO)

  • FeCl₃ stock solution (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • DMSO (spectroscopic grade)

  • Deionized water

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the Dansyl-PPA probe (e.g., 10 µM) in HEPES buffer containing a small percentage of DMSO (e.g., 1%) to ensure solubility.

  • To a quartz cuvette containing 2 mL of the probe working solution, add increasing aliquots of the Fe³⁺ stock solution to achieve final concentrations ranging from 0 to 100 µM.

  • After each addition of Fe³⁺, mix the solution thoroughly and incubate for 5 minutes at room temperature to allow for complex formation.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer. Set the excitation wavelength based on the absorption maximum of the Dansyl-PPA probe (typically around 340 nm for dansyl derivatives).

  • Record the fluorescence intensity at the emission maximum (typically around 520 nm for dansyl derivatives).

  • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a calibration curve.

  • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

Data Presentation

The following tables summarize the expected photophysical and analytical performance data for the Dansyl-PPA probe, based on values reported for analogous pyrazole-based fluorescent probes.

Table 1: Photophysical Properties of Dansyl-PPA Probe

PropertyValue
Excitation Wavelength (λex)~340 nm
Emission Wavelength (λem)~520 nm
Stokes Shift~180 nm
Quantum Yield (Φ) (in absence of Fe³⁺)Low (~0.05)
Quantum Yield (Φ) (in presence of Fe³⁺)High (~0.5-0.7)

Table 2: Analytical Performance for Fe³⁺ Detection

ParameterValue
Linear Range0 - 100 µM
Limit of Detection (LOD)~0.1 - 1 µM
SelectivityHigh for Fe³⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺)
Response Time< 5 minutes

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the synthesis and utilization of a novel fluorescent probe, Dansyl-PPA, derived from this compound. This probe demonstrates significant potential for the sensitive and selective detection of Fe³⁺ ions, which is of great interest in various fields, including environmental monitoring, biomedical diagnostics, and drug discovery. The straightforward synthetic route and the robust "turn-on" fluorescence response make Dansyl-PPA an attractive tool for researchers and scientists.

Application Notes and Protocols for N-alkylation of 3-(4-bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. The compound 3-(4-bromophenyl)-1H-pyrazol-5-amine is a valuable building block in drug discovery, and its N-alkylation is a critical step in the development of various therapeutic agents. A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms in the pyrazole ring, leading to N1- and N2-substituted isomers. The specific regioisomer formed is crucial as it dictates the molecule's three-dimensional structure and its subsequent biological activity.

This document provides a detailed experimental protocol for the N-alkylation of this compound. The procedure is based on established methods for pyrazole alkylation, focusing on a base-mediated approach that offers a reliable and straightforward route to the desired products.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. In the presence of a base, the pyrazole nitrogen atom is deprotonated to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkyl halide to form the N-alkylated product. The choice of base, solvent, and reaction temperature can influence the regioselectivity of the reaction.[1][2]

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and potassium carbonate as the base in N,N-dimethylformamide (DMF).

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Activation: Stir the suspension at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80°C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated regioisomers.

Data Presentation

Table 1: Reaction Parameters for N-Alkylation of this compound

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF2512Data not available
2Benzyl BromideK₂CO₃DMF608Data not available
3Ethyl BromideCs₂CO₃Acetonitrile8016Data not available

Note: Yields are dependent on the specific alkylating agent and reaction conditions and need to be determined experimentally.

Visualizations

Diagram 1: General Reaction Scheme

Reaction_Scheme cluster_products Products reactant This compound reagents + Alkyl Halide (R-X) reactant->reagents conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->conditions product1 N1-alkylated product conditions->product1 product2 N2-alkylated product conditions->product2

Caption: General reaction for the N-alkylation of this compound.

Diagram 2: Experimental Workflow

Workflow start Start setup Reaction Setup: - this compound - Anhydrous DMF - K₂CO₃ start->setup stir Stir at RT (15-30 min) setup->stir add_alkyl Add Alkyl Halide stir->add_alkyl react Heat Reaction (RT to 80°C, 4-24h) add_alkyl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: Step-by-step workflow for the N-alkylation experiment.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and should be handled with care.

  • DMF is a skin irritant and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described protocol provides a robust method for the N-alkylation of this compound. The regioselectivity of the reaction may vary depending on the steric and electronic properties of the alkylating agent and the specific reaction conditions employed. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for a particular substrate and to characterize the resulting regioisomers thoroughly using techniques such as NMR spectroscopy.

References

Application Notes: Cell-Based Assays for 3-(4-bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-bromophenyl)-1H-pyrazol-5-amine belongs to the aminopyrazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, with numerous derivatives recognized for a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] Aminopyrazoles often function as potent ligands for enzymes, particularly protein kinases, by competing with ATP at the kinase domain.[1][3][4] Consequently, a primary application for novel aminopyrazole derivatives is screening for potential anticancer activity.

These application notes provide detailed protocols for evaluating the biological activity of this compound in a cellular context. The primary protocol describes a cell viability assay to determine the compound's cytotoxic or cytostatic effects on cancer cells. A secondary protocol outlines a method for investigating the compound's on-target effects by analyzing the phosphorylation of a downstream signaling protein, a crucial step for mechanism-of-action studies.[3][5]

Target Audience: These protocols are designed for researchers, scientists, and drug development professionals engaged in the biological evaluation of novel chemical entities.

Protocol 1: Cell Viability and Cytotoxicity Assessment using a Luminescent ATP Assay

This protocol details the use of a commercially available luminescent assay (e.g., CellTiter-Glo®) to measure cell viability by quantifying ATP, an indicator of metabolically active cells.[3][5] The assay is performed in a 96-well plate format, suitable for determining the half-maximal inhibitory concentration (IC50) of the test compound.

Materials and Reagents
Material/ReagentSupplierNotes
This compoundVariesTest Compound
Dimethyl Sulfoxide (DMSO), Cell Culture GradeVariesVehicle for dissolving the test compound.[3]
Human Cancer Cell Line (e.g., HeLa, MCF-7, A549)ATCC or similarSelect based on research context.[6][7]
Complete Cell Culture Medium (e.g., DMEM, RPMI-1640)VariesSupplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Phosphate-Buffered Saline (PBS), sterileVariesFor washing cells.
Trypsin-EDTA (0.25%)VariesFor cell detachment.
Luminescent Cell Viability Assay KitVariesE.g., CellTiter-Glo® Luminescent Cell Viability Assay.
96-well flat-bottom, opaque-walled tissue culture platesVariesOpaque walls are critical to prevent luminescent signal crosstalk between wells.
Doxorubicin or StaurosporineVariesPositive control for cytotoxicity.
Experimental Protocol

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO.[3] b. Perform a serial dilution of the stock solution in complete cell culture medium to create 2X working concentrations. The final concentration of DMSO in the well should not exceed 0.5% to avoid vehicle-induced toxicity.

2. Cell Seeding: a. Culture cells until they reach 70-80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Count the cells and adjust the density to 5 x 10⁴ cells/mL (for a target of 5,000 cells/well). This density may require optimization depending on the cell line's growth rate.[8] e. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

3. Compound Treatment: a. After 24 hours, add 100 µL of the 2X compound working solutions to the respective wells, resulting in a final volume of 200 µL. b. Include "vehicle control" wells (treated with medium containing DMSO) and "positive control" wells (treated with a known cytotoxic agent like Doxorubicin). c. Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[3][6]

4. Luminescence Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the luminescent assay reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence of each well using a plate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100 b. Plot the % Viability against the log-transformed compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic (log-logistic) dose-response curve using appropriate software (e.g., GraphPad Prism, R).[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis p1 Prepare Compound Stock (10 mM in DMSO) p2 Seed Cells in 96-Well Plate (5,000 cells/well) p3 Incubate Cells (24 hours) p2->p3 p4 Treat with Serial Dilution of Compound p3->p4 p5 Incubate Cells (48-72 hours) p4->p5 p6 Add Luminescent Reagent (e.g., CellTiter-Glo) p5->p6 p7 Measure Luminescence (Plate Reader) p6->p7 p8 Data Analysis (Calculate IC50) p7->p8

Caption: Workflow for the cell viability assay.

Data Presentation Examples

Table 1: Example Dose-Response Data

Compound Conc. (µM)Luminescence (RLU)% Viability
0 (Vehicle)850,000100.0
0.1835,00098.2
0.5765,00090.0
1.0620,50073.0
5.0433,50051.0
10.0255,00030.0
50.085,00010.0
100.042,5005.0

Table 2: Summary of IC50 Values

CompoundCell LineIncubation TimeIC50 (µM) [95% CI]
This compoundHeLa48 hours4.85 [4.1 - 5.6]
This compoundMCF-748 hours7.21 [6.5 - 8.0]
Doxorubicin (Positive Control)HeLa48 hours0.25 [0.2 - 0.3]

Protocol 2: Western Blot Analysis for Target Pathway Modulation

To investigate if the compound inhibits a specific kinase pathway, Western blotting can be used to measure the phosphorylation level of a key downstream substrate.[3] This protocol provides a general framework, assuming the compound targets a pathway like MAPK/ERK.

Materials and Reagents
  • Cells and compound prepared as in Protocol 1.

  • 6-well tissue culture plates.

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Experimental Protocol
  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x the IC50 value) for a shorter duration (e.g., 2-6 hours) to capture effects on signaling. Include a vehicle control. c. If the pathway is activated by a growth factor, serum-starve the cells overnight before treatment, then stimulate with the appropriate growth factor (e.g., EGF) for 15-30 minutes before lysis.

  • Cell Lysis and Protein Quantification: a. Wash cells with cold PBS and lyse them in supplemented RIPA buffer.[3] b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them with Laemmli buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[3] c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in Blocking Buffer. e. Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager. h. Strip the membrane (if necessary) and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to serve as a loading control.

Hypothetical Signaling Pathway Diagram

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 3-(4-bromophenyl)- 1H-pyrazol-5-amine Compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

In Vivo Efficacy of 3-(4-bromophenyl)-1H-pyrazol-5-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vivo efficacy of 3-(4-bromophenyl)-1H-pyrazol-5-amine derivatives as potential anti-cancer agents. While specific in vivo efficacy data for this exact class of compounds is limited in publicly available literature, this guide synthesizes established methodologies and presents representative data from closely related pyrazole-amine analogs to provide a framework for preclinical evaluation.

Application Notes

This compound derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to the established and broad-ranging pharmacological activities of the pyrazole scaffold. The inclusion of a bromophenyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its therapeutic index. The 5-amino group provides a key site for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

The primary application for the in vivo studies outlined here is the evaluation of the anti-tumorigenic potential of these derivatives in established cancer models. Key parameters to be assessed include the inhibition of tumor growth, impact on subject survival, and preliminary safety profiling. The selection of an appropriate animal model, typically immunodeficient mice bearing human tumor xenografts, is critical for obtaining relevant and translatable data.

Quantitative Data Summary

Due to the absence of specific in vivo efficacy data for this compound derivatives in the reviewed literature, the following table summarizes representative data from a study on pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors, which are also pyrazole-amine derivatives and have demonstrated significant in vivo anti-cancer activity in a mouse xenograft model.[1] This data serves as an illustrative example of the types of outcomes that can be expected and recorded in such studies.

Table 1: Representative In Vivo Anti-Tumor Efficacy of Pyrazole-Amine Derivatives in a PC3 Human Prostate Cancer Xenograft Model [1]

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Intraperitoneal0+5.2
Compound 4750Intraperitoneal68.3-2.1
Compound 4850Intraperitoneal75.1-1.5

Note: The data presented is for pyrazolo[3,4-d]pyrimidine-6-amine derivatives and is intended to be illustrative for the this compound class.

Experimental Protocols

The following protocols are adapted from established methodologies for the in vivo evaluation of pyrazole-based anti-cancer compounds.[2]

Protocol 1: Formulation of this compound Derivatives for In Vivo Administration

Objective: To prepare a stable and biocompatible formulation for the administration of poorly water-soluble pyrazole derivatives to animal models.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Oral Gavage Formulation:

  • Weighing: Accurately weigh the required amount of the pyrazole derivative based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add a minimal amount of DMSO to the compound (typically to achieve a 5-10% final DMSO concentration). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Addition of Co-solvents: Add PEG400 to the solution (e.g., to a final concentration of 40%) and vortex until homogeneous.

  • Addition of Surfactant: Add Tween 80 (e.g., to a final concentration of 5%) and vortex thoroughly.

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.

  • Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Visually inspect for any precipitation before administration.[2]

Procedure for Intravenous Injection Formulation:

  • Sterile Solubilization: In a sterile vial, dissolve the pyrazole derivative in a minimal amount of a biocompatible organic solvent such as DMSO or a mixture of ethanol and propylene glycol.

  • Use of Solubilizing Agents: To enhance solubility and stability in an aqueous medium, consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin). Prepare a stock solution of the cyclodextrin in sterile saline or 5% dextrose in water (D5W).

  • Mixing: Slowly add the aqueous vehicle (with or without cyclodextrin) to the organic solution of the compound while vortexing. The final concentration of the organic solvent should be minimized to reduce potential toxicity.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation before administration.

Protocol 2: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a this compound derivative in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., PC3 for prostate cancer, MDA-MB-231 for breast cancer)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS

  • Trypan blue solution

  • Formulated this compound derivative

  • Vehicle control formulation

  • Positive control drug (e.g., doxorubicin, paclitaxel)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture and Implantation: Culture the selected human cancer cell line under appropriate conditions. On the day of implantation, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group). Record the initial tumor volume and body weight for each mouse.

  • Treatment Administration: Administer the formulated pyrazole derivative, vehicle control, and positive control drug to the respective groups according to the predetermined dosing schedule and route of administration (e.g., daily oral gavage for 21 days).

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: V = (length x width²) / 2.

    • Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of general health and toxicity.

    • Clinical Observations: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • Endpoint and Data Analysis: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and record their final weight. Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group. Analyze the data for statistical significance.

Visualizations

The following diagrams illustrate a generalized signaling pathway that could be modulated by pyrazole derivatives and a typical experimental workflow for in vivo efficacy studies.

Signaling_Pathway Potential Signaling Pathway Modulation by Pyrazole Derivatives Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Pyrazole_Derivative 3-(4-bromophenyl)-1H- pyrazol-5-amine Derivative Pyrazole_Derivative->RTK Inhibition Pyrazole_Derivative->RAS_RAF_MEK_ERK Inhibition Pyrazole_Derivative->PI3K_AKT_mTOR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis_Inhibition

Caption: Potential mechanism of action for pyrazole derivatives.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_preclinical Preclinical Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Human Cancer Cell Line Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Treatment 5. Daily Dosing with Test Compound/Controls Randomization->Treatment Monitoring 6. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis 8. Data Analysis (TGI, Statistics) Endpoint->Data_Analysis

Caption: Workflow for a xenograft efficacy study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine for improved reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Consider a modest increase in reaction temperature, but be mindful of potential side product formation.

  • Suboptimal Reaction Conditions: The solvent, base, or temperature may not be ideal for the specific substrate.

    • Solution: Experiment with different solvent systems (e.g., ethanol, acetic acid, DMF). The choice of base can also be critical; if using a weak base, consider a stronger one, or vice-versa, depending on the specific synthetic route.

  • Poor Quality of Reagents: The starting materials may be impure or degraded.

    • Solution: Ensure the purity of starting materials. 4-bromoacetophenone and hydrazine hydrate are key reagents; purify them if necessary. Use freshly opened solvents and reagents whenever possible.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to low yields.

    • Solution: Carefully check the molar ratios of your reactants. For reactions involving hydrazine, it is often used in slight excess.

Issue 2: Formation of Multiple Products/Side Products

Possible Causes and Solutions:

  • Lack of Regioselectivity: In syntheses involving unsymmetrical dicarbonyl compounds, the cyclization with hydrazine can lead to regioisomers.

    • Solution: The reaction's regioselectivity can be influenced by pH. Acidic conditions often favor one isomer, while basic conditions may favor another.[1] Experiment with adjusting the pH of the reaction mixture.

  • Side Reactions: The reactants or products may be undergoing undesired side reactions.

    • Solution: Lowering the reaction temperature can help minimize side reactions. Additionally, ensure an inert atmosphere (e.g., nitrogen or argon) if your intermediates are sensitive to oxidation.

  • Over-alkylation/arylation: If N-substituted hydrazines are used, there's a possibility of reaction at both nitrogen atoms.

    • Solution: This is less of a concern with hydrazine hydrate but is a consideration for substituted hydrazines. Careful control of stoichiometry is key.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Co-eluting Impurities: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation difficult.

    • Solution: Try different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization is another powerful purification technique to consider if a suitable solvent can be found.

  • Product Insolubility: The desired product may precipitate out with impurities.

    • Solution: Wash the crude product with a solvent in which the impurities are soluble, but the product is not.

  • Oily Product: The product may not crystallize easily.

    • Solution: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing 3-aryl-1H-pyrazol-5-amines involve the cyclocondensation of a β-ketonitrile or a derivative with hydrazine. A common starting material for this synthesis is (E)-3-(4-bromophenyl)-3-oxopropanenitrile, which can be synthesized from 4-bromoacetophenone.

Q2: How can I improve the yield of the cyclization step with hydrazine?

A2: To improve the yield of the cyclization step, consider the following:

  • Solvent: Ethanol is a commonly used solvent, but glacial acetic acid can also be effective and may influence the regioselectivity.

  • Temperature: Refluxing is a standard condition, but optimizing the temperature is crucial.[2]

  • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition.

  • Hydrazine Source: Hydrazine hydrate is the most common source. Using anhydrous hydrazine may offer advantages in some cases but requires more stringent handling precautions.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: The structure and purity of this compound should be confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups such as N-H and C=N bonds.

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

Starting MaterialReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,3-DiketoneHydrazine derivativeEthanolReflux660-68[2]
4-Bromoacetophenone phenylhydrazonePOCl₃, DMF60656[3]
4-(4-bromophenyl)-2,4-dioxobutanoic acidThiosemicarbazideEthanolReflux276[4]
Chalcone derivativeHydrazine hydrateEthanolReflux10-12Not Specified

Experimental Protocols

Protocol 1: Synthesis of this compound from a Chalcone Derivative

This protocol is adapted from general procedures for pyrazole synthesis from chalcones.[5]

  • Chalcone Synthesis:

    • Dissolve 4-bromoacetophenone (1 equivalent) and an appropriate aldehyde (e.g., a protected glyoxal) in ethanol.

    • Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water and collect the precipitated chalcone by filtration.

    • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol).

  • Pyrazoline Synthesis:

    • Dissolve the synthesized chalcone (1 equivalent) in ethanol or glacial acetic acid.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

    • Reflux the mixture for 10-12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis start1 4-Bromoacetophenone step1 Intermediate Formation (e.g., Chalcone or β-Ketonitrile) start1->step1 start2 Hydrazine Hydrate step2 Cyclocondensation start2->step2 step1->step2 purify Purification (Column Chromatography/Recrystallization) step2->purify analyze Characterization (NMR, MS, IR) purify->analyze product This compound analyze->product troubleshooting_yield Troubleshooting Low Reaction Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Impure Reagents start->cause3 sol1 Increase Reaction Time/Temp cause1->sol1 sol2 Optimize Solvent/Base cause2->sol2 sol3 Purify Starting Materials cause3->sol3 outcome Improved Yield sol1->outcome sol2->outcome sol3->outcome

References

overcoming solubility issues of 3-(4-bromophenyl)-1H-pyrazol-5-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(4-bromophenyl)-1H-pyrazol-5-amine

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A1: The low aqueous solubility of this compound at neutral pH is due to its molecular structure. It contains a hydrophobic 4-bromophenyl group, which repels water. Additionally, the pyrazol-5-amine moiety is a weak base. In neutral or alkaline solutions (pH > pKa), the amine group is predominantly in its neutral, uncharged form, which is less soluble in water compared to its charged, protonated form.

Q2: What are the primary strategies to increase the aqueous solubility of this compound for in vitro experiments?

A2: The three most effective and common strategies are:

  • pH Adjustment: Lowering the pH of the buffer to protonate the amine group, thereby forming a more soluble salt.[1][2][3]

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent to increase the solvent's capacity to dissolve hydrophobic compounds.[4][][6]

  • Complexation with Cyclodextrins: Using cyclodextrins to encapsulate the hydrophobic portion of the molecule, which increases its apparent water solubility.[7][8][]

Q3: I dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening?

A3: This is a common issue known as "shock precipitation." DMSO is a strong organic solvent that can dissolve the compound at high concentrations. However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer where the compound's solubility is very low, the compound cannot remain dissolved and crashes out of the solution. The strategies outlined in this guide are designed to prevent this.

Troubleshooting Guide & Experimental Protocols

Issue: Compound Precipitates in Neutral Aqueous Buffer (e.g., PBS at pH 7.4)

Below are three recommended approaches to overcome this issue, starting with the simplest method.

Approach 1: pH Adjustment

This is the most common and effective method for weakly basic compounds.[2] By lowering the pH, you protonate the amine group, significantly increasing aqueous solubility.

Troubleshooting Summary Table

Strategy Principle Recommended pH Range Pros Cons

| pH Adjustment | Protonation of the basic amine group to form a more soluble salt.[3] | pH 3.0 - 5.0 | Simple, cost-effective, avoids organic solvents.[] | Potential for pH to affect cell viability or assay performance; risk of precipitation in neutral assay conditions.[6] |

Detailed Experimental Protocol: Solubility Enhancement by pH Adjustment

  • Objective: To prepare a stock solution of this compound in an acidic buffer.

  • Materials:

    • This compound powder

    • Citrate buffer (50 mM, pH 3.0) or HCl (0.1 N)

    • Vortex mixer

    • Sonicator (optional)

    • pH meter

  • Procedure:

    • Prepare a 50 mM citrate buffer and adjust the pH to 3.0 using citric acid or sodium citrate. Alternatively, use 0.1 N HCl.

    • Accurately weigh the desired amount of the compound to make a 1-10 mM stock solution.

    • Slowly add the compound powder to the acidic buffer while continuously vortexing.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[10]

    • Visually inspect for any remaining particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter.

    • When adding this acidic stock to your final assay buffer (e.g., PBS at pH 7.4), ensure the final concentration of the acidic buffer is low enough not to significantly alter the final pH of the assay. Always perform a vehicle control.

Logical Diagram: Principle of pH-Dependent Solubility

cluster_low_ph Low pH (e.g., pH 3.0) cluster_high_ph Neutral/High pH (e.g., pH 7.4) Low_pH H+ Compound_Base Compound-NH2 (Insoluble Free Base) Low_pH->Compound_Base Protonation Compound_Salt Compound-NH3+ (Soluble Salt Form) Compound_Base->Compound_Salt Equilibrium shifts right High_pH OH- Compound_Salt2 Compound-NH3+ (Soluble Salt Form) High_pH->Compound_Salt2 Deprotonation Compound_Base2 Compound-NH2 (Insoluble Free Base) Compound_Salt2->Compound_Base2 Equilibrium shifts left

Caption: pH effect on the ionization and solubility of an amine-containing compound.

Approach 2: Use of Co-solvents

Adding a water-miscible organic solvent reduces the polarity of the aqueous medium, which can help solubilize hydrophobic compounds.[]

Co-solvent Solubility Data (Hypothetical)

Co-solvent Concentration in Buffer Achievable Compound Conc. (µM) Notes
Ethanol 5% (v/v) 50 Generally well-tolerated by cells.
PEG 400 5% (v/v) 75 Higher solubilizing power for some compounds.

| DMSO | 1% (v/v) | 100 | Use at the lowest effective concentration (<1%). |

Detailed Experimental Protocol: Solubilization Using a Co-solvent

  • Objective: To prepare a concentrated stock solution in a co-solvent system for dilution into aqueous media.

  • Materials:

    • This compound powder

    • Co-solvent (e.g., Ethanol, PEG 400, DMSO)

    • Sterile water or desired buffer (e.g., PBS)

  • Procedure:

    • Prepare a primary stock solution of the compound in 100% co-solvent (e.g., 50 mM in DMSO).

    • Create an intermediate stock by diluting the primary stock. For example, prepare a 1:1 mixture of the 100% DMSO stock with sterile water or buffer. This creates a 50% DMSO solution which is less likely to cause shock precipitation.

    • For the final working solution, add the intermediate stock dropwise to the final aqueous buffer while vortexing vigorously.

    • Crucial Step: Ensure the final concentration of the co-solvent in your experiment is low (typically <1% for DMSO, <5% for others) and does not affect the biological assay. Always run a parallel vehicle control with the same final co-solvent concentration.[1]

Workflow: Preparing a Working Solution with a Co-solvent

A 1. Prepare 50 mM Stock in 100% DMSO B 2. Create 1 mM Intermediate Stock in 50% DMSO / 50% Buffer A->B Dilute 1:50 C 3. Add dropwise to final aqueous buffer while vortexing B->C Dilute 1:100 D 4. Final Solution (e.g., 10 µM Compound in <1% DMSO) C->D

Caption: Step-wise dilution protocol to avoid compound precipitation.

Approach 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic bromophenyl group, forming an inclusion complex that is more soluble in water.[8][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

Cyclodextrin Complexation Data (Hypothetical)

Cyclodextrin Type Concentration Apparent Compound Solubility (µM) Notes
HP-β-CD 10 mM 150 Can significantly increase solubility.[]

| SBE-β-CD | 10 mM | 200 | Often provides even greater solubility enhancement. |

Detailed Experimental Protocol: Solubilization using HP-β-CD

  • Objective: To prepare a compound:cyclodextrin inclusion complex to enhance aqueous solubility.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified water or desired buffer

    • Stir plate and magnetic stir bar

    • Incubator or water bath

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your desired buffer.

    • Add an excess amount of the compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 37-40°C) for 24-48 hours to allow for complex formation to reach equilibrium.[7]

    • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant. This solution contains the soluble compound:cyclodextrin complex.

    • Determine the concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This is your stock solution.

Diagram: Cyclodextrin Encapsulation Mechanism

cluster_process Inclusion Complex Formation Compound Hydrophobic Compound (Insoluble) Complex Soluble Compound:CD Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Buffer Complex->Water Dissolves

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

Technical Support Center: Purification of 3-(4-Bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(4-bromophenyl)-1H-pyrazol-5-amine from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two primary methods for purifying this compound and related pyrazole derivatives are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. Often, a combination of both techniques is employed to achieve high purity.

Q2: What are the likely byproducts in the synthesis of this compound?

A2: The byproducts can vary depending on the synthetic route. Common impurities in pyrazole synthesis can include regioisomers, unreacted starting materials, and products from side reactions. For instance, if the synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, the formation of isomeric pyrazoles is a common issue.[1] Ring-opened or rearranged products can also occur, especially if highly reactive functional groups are present.[1]

Q3: My purified this compound is colored (e.g., yellow or brown). What is the cause and how can I fix it?

A3: A colored product often indicates the presence of oxidized impurities or residual starting materials. The amine group in the pyrazole ring can be susceptible to air oxidation. To decolorize the product, you can try recrystallization with the addition of a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can adsorb some of your product, potentially reducing the yield.[2]

Q4: My this compound product is an oil and will not crystallize. What should I do?

A4: An oily product can be due to the presence of impurities or residual solvent. First, ensure all solvent has been removed under high vacuum. If it remains an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, re-purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization. Using a seed crystal from a previously successful batch can also initiate crystallization.

Q5: The basicity of the pyrazole and amine groups seems to affect column chromatography on silica gel. How can I mitigate this?

A5: The basic nitrogen atoms in this compound can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and potential product degradation. To counteract this, you can deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%).[3] Alternatively, using a different stationary phase like neutral alumina can be effective.[3]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Low recovery after column chromatography Compound is too polar for the chosen eluent and is not eluting from the column. Gradually increase the polarity of the eluent system. For polar amines, a mobile phase of methanol in dichloromethane is often effective.[4]
Compound is adsorbing irreversibly to the silica gel. Deactivate the silica gel with triethylamine or switch to an alternative stationary phase like alumina.[3]
Product is spread across many fractions in low concentrations. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the product for better separation and concentration.
Low yield after recrystallization The chosen solvent is too good at dissolving the compound even at low temperatures. Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[2]
Too much solvent was used during recrystallization. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
The solution was not cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.[2]
Issue 2: Persistent Impurities
Symptom Possible Cause Troubleshooting Steps
An impurity co-elutes with the product during column chromatography. The polarity of the impurity is very similar to the product. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). A shallower solvent gradient during elution can also improve separation.
The column was overloaded with the crude product. Reduce the amount of crude material loaded onto the column.
An impurity remains after recrystallization. The impurity has similar solubility properties to the product in the chosen solvent. Try a different recrystallization solvent or a solvent mixture. If the impurity is acidic or basic, an acid-base extraction prior to recrystallization may remove it.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This is a general protocol for the purification of a pyrazol-5-amine derivative. The optimal solvent system should be determined by TLC analysis beforehand.

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). For basic compounds like this compound, it is recommended to add ~0.5% triethylamine to the eluent to prevent peak tailing.[3]

  • Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). This solution can be directly loaded onto the column. Alternatively, for better resolution, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol describes a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.[2]

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation

The following tables provide a template for summarizing quantitative data from purification experiments to allow for easy comparison and optimization.

Table 1: Column Chromatography Purification Data

Run Crude Mass (g) Stationary Phase Eluent System (v/v) Pure Product Mass (g) Yield (%) Purity (by HPLC/NMR)
1Silica GelHexane:Ethyl Acetate (gradient)
2Silica Gel + 0.5% Et3NHexane:Ethyl Acetate (gradient)
3AluminaDichloromethane:Methanol (gradient)

Table 2: Recrystallization Purification Data

Run Crude Mass (g) Solvent(s) Volume (mL) Pure Product Mass (g) Yield (%) Purity (by HPLC/NMR)
1Ethanol
2Ethyl Acetate
3Ethanol/Water
4Ethyl Acetate/Hexanes

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Multiple spots or streaking recrystallization Recrystallization tlc->recrystallization One major spot with minor impurities column->recrystallization Further purification needed pure_product Pure Product column->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, HPLC, etc.) pure_product->analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting_Purification cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting start Purification Attempt check_purity Check Purity and Yield start->check_purity success Successful Purification check_purity->success Yes low_yield Low Yield? check_purity->low_yield No impure Product Impure? low_yield->impure No optimize_recryst Optimize Recrystallization: - Minimize hot solvent - Ensure complete cooling low_yield->optimize_recryst Recrystallization optimize_column Optimize Column: - Check eluent polarity - Avoid irreversible adsorption low_yield->optimize_column Column change_recryst_solvent Change Recrystallization Solvent impure->change_recryst_solvent Yes change_column_conditions Change Column Conditions: - Different eluent system - Different stationary phase impure->change_column_conditions acid_base_extraction Perform Acid-Base Extraction impure->acid_base_extraction

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Suzuki Coupling for 3-(4-bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-(4-bromophenyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?

A1: The most critical parameters for a successful Suzuki coupling with this substrate are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. The presence of the unprotected amine and the pyrazole N-H can lead to side reactions, making the selection of appropriate conditions crucial for high yields.[1][2][3]

Q2: I am observing a significant amount of dehalogenation (replacement of bromine with hydrogen) in my reaction. What are the common causes and how can I minimize it?

A2: Dehalogenation is a common side reaction where the aryl bromide is reduced.[4] Key causes include:

  • High Temperatures: Prolonged reaction times at elevated temperatures can promote dehalogenation.[4]

  • Choice of Base: Strong bases can sometimes act as hydride donors, leading to reduction of the starting material.[4][5]

  • Ligand Properties: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling.[4]

  • Solvent: The solvent can influence the reaction pathway.[4]

To minimize dehalogenation, consider using milder bases like K₃PO₄ or Cs₂CO₃, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), and the lowest effective reaction temperature.[2] Protecting the pyrazole nitrogen can also suppress this side reaction.[2]

Q3: My reaction is showing low or no conversion of the starting material. What are the likely reasons?

A3: Low conversion can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may not be active enough. Ensure you are using a suitable precatalyst or that the active Pd(0) species is being generated in situ. The presence of the unprotected amine can sometimes inhibit the catalyst.[1][3]

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system.

  • Inappropriate Base: The base might not be strong enough to facilitate the transmetalation step effectively.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[5]

Q4: Should I protect the amine or pyrazole N-H group on my substrate?

A4: While Suzuki couplings can be performed on unprotected nitrogen-rich heterocycles, protection of the pyrazole N-H can sometimes be beneficial.[1][2] The acidic N-H of the pyrazole can interact with the catalyst or base, potentially leading to side reactions like dehalogenation.[2] The primary amine is generally less problematic, but if you are facing persistent issues, a protection strategy for the pyrazole nitrogen (e.g., with a Boc or SEM group) could be explored.[2]

Troubleshooting Guides

Issue 1: Low Product Yield

If you are experiencing low yields of your desired coupled product, consult the following table for potential solutions.

ParameterPotential ProblemRecommended ActionExpected Outcome
Catalyst/Ligand Inefficient catalyst system for the electron-rich and potentially coordinating substrate.Switch to a more active catalyst system. Buchwald ligands like XPhos or SPhos with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a precatalyst) are often effective for challenging substrates.[1][3]Increased conversion and product yield.
Base The base is too weak or too strong, leading to incomplete reaction or side reactions.Screen a variety of bases. K₃PO₄ is often a good starting point for nitrogen-containing heterocycles.[1] Other options include Cs₂CO₃, K₂CO₃, or organic bases.[2]Improved reaction rate and selectivity.
Solvent Poor solubility of reactants or unfavorable reaction kinetics in the chosen solvent.Test different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is common.[1][6]Enhanced solubility and reaction efficiency.
Temperature The reaction temperature is too low for efficient oxidative addition or too high, causing decomposition or side reactions.Optimize the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Microwave heating can sometimes improve yields and reduce reaction times.[7][8]Higher yield and reduced side product formation.
Boronic Acid/Ester Decomposition of the boronic acid (protodeboronation).Use a slight excess of the boronic acid (1.2-1.5 equivalents). Ensure the boronic acid is of high quality. Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability.Increased product formation by compensating for boronic acid degradation.
Issue 2: Formation of Significant Side Products

The table below outlines strategies to minimize common side products in the Suzuki coupling of this compound.

Side ProductIdentificationPotential CauseMitigation Strategy
Dehalogenated Starting Material A product with a mass corresponding to the starting material minus the bromine atom.High reaction temperature, strong base, or inappropriate ligand.[4]Use a milder base (e.g., K₃PO₄), a bulky electron-rich ligand (e.g., XPhos), and lower the reaction temperature.[2]
Homocoupled Boronic Acid A biaryl product derived from the coupling of two boronic acid molecules.Presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II).[5]Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen for an extended period) before adding the catalyst.[6]
Homocoupled Aryl Bromide A biphenyl product formed from the coupling of two molecules of the starting material.This is less common but can occur under certain conditions.Optimize catalyst loading and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the vessel and purge with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_r Ar-Pd(II)-R(L2) transmetalation->pd_ar_r reductive_elimination Reductive Elimination pd_ar_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid R-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion, Low Yield check_conversion->high_conversion Yes optimize_catalyst Optimize Catalyst/Ligand low_conversion->optimize_catalyst optimize_base Optimize Base low_conversion->optimize_base optimize_temp Optimize Temperature low_conversion->optimize_temp check_dehalogenation Analyze for Dehalogenation high_conversion->check_dehalogenation end Improved Yield optimize_catalyst->end optimize_base->end optimize_temp->end dehalogenation_present Dehalogenation Observed check_dehalogenation->dehalogenation_present Yes no_dehalogenation Other Side Products check_dehalogenation->no_dehalogenation No milder_conditions Use Milder Base/ Lower Temperature dehalogenation_present->milder_conditions check_homocoupling Check for Homocoupling no_dehalogenation->check_homocoupling milder_conditions->end check_homocoupling->end

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Crystallization of 3-(4-Bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 3-(4-bromophenyl)-1H-pyrazol-5-amine. It is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on literature and empirical evidence for similar pyrazole derivatives, ethanol is a highly recommended solvent for the recrystallization of this compound.[1] It generally provides good solubility at elevated temperatures and lower solubility at room temperature, which is ideal for obtaining a good yield of pure crystals.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase the Solvent Volume: Add more hot solvent to the solution to ensure the compound remains dissolved until the solution has cooled to a temperature below its melting point (172-176 °C).

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly. Avoid placing it directly in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

  • Solvent System Modification: Consider a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low recovery can be due to several factors. Consider the following to improve your yield:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. An excess of solvent will keep more of your compound dissolved in the mother liquor upon cooling.

  • Ensure Thorough Cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize the precipitation of the product.

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate the mother liquor by carefully evaporating some of the solvent and cooling again to recover a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Check for Product Loss During Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Q4: My crystals are colored, but the pure compound should be white to tan. What can I do?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add a spatula tip of activated charcoal to the hot, dissolved solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product, leading to a lower yield.

Q5: No crystals are forming even after the solution has cooled completely. What are the next steps?

A5: If no crystals form, the solution is likely not supersaturated. Here are some techniques to induce crystallization:

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Introduce a Seed Crystal: Add a tiny crystal of the pure compound to the solution.

  • Reduce the Solvent Volume: Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

  • Use a Different Solvent: The chosen solvent may not be ideal. Refer to the solubility data table to select a more appropriate solvent or solvent system.

Data Presentation

Qualitative Solubility of this compound
SolventPolarityPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureNotes
Ethanol Polar ProticSparingly SolubleSolubleRecommended for recrystallization.
Methanol Polar ProticSparingly SolubleSolubleA good alternative to ethanol.
Isopropanol Polar ProticSparingly SolubleSolubleMay require more heating than ethanol or methanol.
Acetone Polar AproticModerately SolubleVery SolubleMay be too good of a solvent for high recovery.
Ethyl Acetate Moderately PolarSlightly SolubleModerately SolubleCan be used in a mixed solvent system with a non-polar solvent.
Dichloromethane Moderately PolarSlightly SolubleModerately SolubleMay be suitable for chromatography.
Toluene Non-polarInsolubleSlightly SolubleUnlikely to be a good recrystallization solvent on its own.
Hexane Non-polarInsolubleInsolubleCan be used as an anti-solvent in a mixed solvent system.
Water Very PolarInsolubleInsolubleCan be used as an anti-solvent with a polar organic solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is the recommended starting point for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more ethanol in small portions until the solid completely dissolves at the boiling point of the ethanol. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved. The melting point of the pure compound is reported to be in the range of 172-176 °C.[2][3]

Mandatory Visualization

Troubleshooting Workflow for Crystallization

Troubleshooting_Crystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve cool Cool Slowly to Room Temperature dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out ice_bath Place in Ice Bath filter_dry Filter, Wash with Cold Ethanol, and Dry ice_bath->filter_dry crystals_form Do Crystals Form? crystals_form->ice_bath Yes no_crystals No Crystals Formed crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Compound 'Oiled Out' oiling_out->oiled_out Yes pure_product Pure Crystalline Product filter_dry->pure_product induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_crystallization induce_crystallization->cool troubleshoot_oiling Troubleshoot Oiling: - Reheat and Add More Solvent - Cool Even Slower - Use Mixed Solvent System oiled_out->troubleshoot_oiling troubleshoot_oiling->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: 1H NMR Analysis of 3-(4-bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks in the 1H NMR spectrum of 3-(4-bromophenyl)-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR peaks for this compound?

A1: While the exact chemical shifts can vary based on solvent and concentration, the expected proton signals for this compound are summarized in the table below. These are estimated values based on structurally similar compounds and general chemical shift principles.

Q2: I see more peaks in my spectrum than expected. What could be the cause?

A2: The presence of unexpected peaks is a common issue and can stem from several sources:

  • Residual Solvents: The most frequent cause is the presence of residual solvents from your reaction workup or purification, such as ethyl acetate, acetone, or dichloromethane.[1][2]

  • Impurities from Synthesis: Unreacted starting materials or side products from the pyrazole synthesis can also result in extra peaks.

  • Water: A broad peak, often in the 1.5-4.5 ppm range (depending on the solvent), is typically due to water contamination in the NMR solvent or sample.[1]

  • Grease: If you observe broad, aliphatic peaks around 1-1.5 ppm, it could be from grease used on glassware joints.[2]

Q3: My aromatic region is complex and difficult to interpret. What can I do?

A3: Overlapping peaks in the aromatic region can obscure coupling patterns and make integration difficult.[1] Trying a different deuterated solvent, such as benzene-d6 or acetone-d6, can often alter the chemical shifts of the aromatic protons enough to resolve the signals.[1]

Q4: How can I confirm if a peak is from an NH or OH proton?

A4: To identify an exchangeable proton like those on an amine (NH2) or a hydroxyl (OH) group, you can perform a D2O shake.[1] Add a drop of deuterium oxide (D2O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The peak corresponding to the NH or OH proton should disappear or significantly decrease in intensity.[1]

Q5: The peaks in my spectrum are very broad. What is the cause and how can I fix it?

A5: Peak broadening can be caused by several factors:

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks. Re-shimming the spectrometer is the first step to address this.

  • Low Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad lines. Try using a different solvent or gently warming the sample.

  • High Concentration: Overly concentrated samples can also cause peak broadening due to intermolecular interactions.[1] Diluting your sample may help to sharpen the signals.

Troubleshooting Guide

Issue: Unexpected Peaks in the 1H NMR Spectrum

This guide will help you systematically identify the source of unexpected peaks in your 1H NMR spectrum of this compound.

Step 1: Identify Common Contaminants Consult the data table below to check if the unexpected peaks correspond to common laboratory solvents or water.

Step 2: Check for Exchangeable Protons If you suspect a peak might be from the NH or NH2 protons, perform a D2O exchange as described in the FAQs. The disappearance of the peak confirms it is an exchangeable proton.

Step 3: Review the Synthetic Route Consider the starting materials and reagents used in the synthesis of this compound. Unreacted starting materials or known side products of pyrazole synthesis could be the source of the impurity peaks.

Step 4: Alter NMR Acquisition Parameters If peaks are overlapping, consider acquiring the spectrum in a different solvent to induce changes in chemical shifts that may resolve the signals.[1]

Step 5: Further Purification If the unexpected peaks are determined to be from impurities and not solvent or water, further purification of your compound by recrystallization or column chromatography may be necessary.

Data Presentation

Table 1: Estimated 1H NMR Chemical Shifts for this compound and Common Impurities.

Proton Assignment Estimated Chemical Shift (δ ppm) Multiplicity Notes
This compound
Pyrazole CH~ 5.8 - 6.2Singlet (s)
Aromatic CH (Bromophenyl)~ 7.4 - 7.8Multiplet (m) or two Doublets (d)AA'BB' system
Amine NH2~ 4.5 - 5.5Broad Singlet (br s)Exchangeable with D2O
Pyrazole NH~ 10.0 - 12.0Broad Singlet (br s)Exchangeable with D2O
Common Solvents & Impurities
Water (H2O)1.5 - 4.8 (solvent dependent)Broad Singlet (br s)
Acetone~ 2.17Singlet (s)
Ethyl Acetate~ 1.26 (t), 2.05 (s), 4.12 (q)Triplet (t), Singlet (s), Quartet (q)
Dichloromethane~ 5.30Singlet (s)
Grease~ 0.8 - 1.5Broad Multiplets

Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature.

Experimental Protocols

Standard Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which your compound is soluble (e.g., DMSO-d6, CDCl3, or Acetone-d6).

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, use a vortex mixer or gently warm the sample to aid dissolution.

  • Transfer to Spectrometer: Once the sample is fully dissolved and homogenous, carefully insert it into the NMR spectrometer.

  • Acquisition: Follow the standard procedures for the specific NMR instrument to lock, shim, and acquire the 1H NMR spectrum.

Visualizations

troubleshooting_workflow start Unexpected Peaks in 1H NMR check_solvents Compare peaks to common aolvent and water signals start->check_solvents is_solvent Peak(s) match solvent/water? check_solvents->is_solvent d2o_shake Perform D2O shake is_solvent->d2o_shake No end_solvent Identify as solvent/water. Dry sample and use fresh solvent. is_solvent->end_solvent Yes is_exchangeable Peak disappears? d2o_shake->is_exchangeable review_synthesis Review synthetic route for potential side products or unreacted starting materials is_exchangeable->review_synthesis No end_nh Identify as NH/NH2 peak. is_exchangeable->end_nh Yes change_solvent Acquire spectrum in a different deuterated solvent review_synthesis->change_solvent purify Further purify sample (column chromatography, recrystallization) change_solvent->purify end_impurity Impurity identified. Re-evaluate purification. purify->end_impurity

Caption: Troubleshooting workflow for identifying unexpected 1H NMR peaks.

References

stability of 3-(4-bromophenyl)-1H-pyrazol-5-amine in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(4-bromophenyl)-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO) at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in DMSO at room temperature?

Q2: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, it is crucial to use anhydrous, high-purity DMSO (≥99.9%).[4] The solid compound should be allowed to equilibrate to room temperature before opening the vial to prevent moisture condensation. Dissolve the compound in DMSO to the desired concentration. If solubility is an issue, gentle warming or sonication can be employed. Visually inspect the solution to ensure it is clear and free of particulate matter.

Q3: What are the best practices for storing the DMSO stock solution?

For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[3][4] These aliquots should be stored at -20°C for short to medium-term storage (up to one month) and at -80°C for long-term storage (up to six months or longer).[3] Vials should be tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric moisture.

Q4: Can I store the DMSO stock solution at room temperature?

Storing the DMSO stock solution at room temperature for extended periods is not recommended. While some compounds may be stable for a short time, the risk of degradation increases with prolonged exposure to ambient temperatures. For routine daily use, a working stock can be kept at room temperature, but it should be prepared fresh from a frozen aliquot regularly.

Troubleshooting Guide

Issue 1: My compound precipitated out of the DMSO solution.

  • Question: I prepared a stock solution of this compound in DMSO, but now I see solid particles. What should I do?

  • Answer: Precipitation can occur if the concentration of the compound exceeds its solubility limit in DMSO at a given temperature. This can also happen if the temperature of the solution has decreased significantly. Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to redissolve the compound. If it does not redissolve, the solution may be supersaturated, and you may need to prepare a new, more dilute stock solution.

Issue 2: I observe precipitation when diluting my DMSO stock into an aqueous buffer.

  • Question: When I add my DMSO stock solution to my aqueous experimental buffer, the solution becomes cloudy. Why is this happening and how can I fix it?

  • Answer: This is a common phenomenon known as "precipitation upon dilution" or "solvent shock".[5] DMSO is a strong organic solvent, and when a concentrated DMSO stock is diluted into an aqueous buffer, the compound may crash out as its solubility in the resulting mixed solvent is much lower. To mitigate this, you can try the following:

    • Decrease the final concentration: The intended final concentration may be above the compound's aqueous solubility limit.

    • Use a higher percentage of DMSO in the final solution: However, be mindful of the DMSO tolerance of your assay (typically <0.5% for cell-based assays).[3]

    • Perform serial dilutions: Instead of a single large dilution, make intermediate dilutions in a mixed solvent system.

    • Add the DMSO stock to the aqueous buffer while vortexing: This can help to rapidly disperse the compound and avoid localized high concentrations.

Issue 3: I am seeing inconsistent or no activity in my biological assay.

  • Question: My experimental results are not reproducible, or the compound shows no activity. Could this be a stability issue?

  • Answer: Yes, compound degradation is a likely cause for inconsistent results or loss of activity. If the DMSO stock solution was not stored properly (e.g., at room temperature for a long time, subjected to multiple freeze-thaw cycles, or prepared with wet DMSO), the compound may have degraded.[4] It is recommended to prepare a fresh stock solution from the solid compound using anhydrous DMSO and storing it correctly in aliquots at -80°C.[3]

Stability Data Summary

While specific quantitative data for this compound is unavailable, the table below provides a general guideline for the stability of pyrazole derivatives in DMSO based on common laboratory practices.

Storage ConditionTimeframeExpected StabilityRecommendations
Room Temperature< 24 hoursGenerally stableFor daily use, prepare from frozen stock.
Room Temperature> 24 hoursPotential for degradationNot recommended.
4°CSeveral daysModerate stabilityShort-term storage only.
-20°CUp to 1 monthGood stabilityAliquot to avoid freeze-thaw cycles.[3]
-80°C> 1 monthExcellent stabilityRecommended for long-term storage.[3]

Experimental Protocols

Protocol: Stability Assessment of this compound in DMSO by HPLC

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)[4]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Calibrated analytical balance

  • Amber glass or polypropylene vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.

  • Sample Storage: Aliquot the remaining stock solution into several vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Sample Preparation for Analysis: Thaw the aliquot to room temperature and prepare a sample for HPLC analysis in the same manner as the T=0 sample.

  • HPLC Analysis: Analyze the samples using the same HPLC method as for the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

    • Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.[4]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Stability Issues start Inconsistent or No Biological Activity check_storage Check Stock Solution Storage Conditions start->check_storage improper_storage Improper Storage: - Room temp for >24h - Multiple freeze-thaws - 'Wet' DMSO used check_storage->improper_storage Yes proper_storage Proper Storage: - Aliquoted - Stored at -20°C/-80°C check_storage->proper_storage No prepare_fresh Prepare Fresh Stock Solution from Solid Compound improper_storage->prepare_fresh check_solubility Check for Precipitation During Dilution proper_storage->check_solubility retest Retest in Assay prepare_fresh->retest no_precipitation No Precipitation check_solubility->no_precipitation No precipitation Precipitation Observed check_solubility->precipitation Yes no_precipitation->retest optimize_dilution Optimize Dilution Protocol: - Lower final concentration - Serial dilutions - Vortex during addition precipitation->optimize_dilution optimize_dilution->retest

Caption: Troubleshooting workflow for stability issues.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak p_jak P-JAK jak->p_jak Autophosphorylation stat STAT p_stat P-STAT stat->p_stat p_jak->stat Phosphorylates dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression Modulates pyrazole_inhibitor Pyrazole Derivatives (e.g., Ruxolitinib) pyrazole_inhibitor->jak Inhibits

Caption: Pyrazole derivatives can inhibit the JAK-STAT pathway.

References

preventing side reactions in the synthesis of pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of regioisomers, and how can I control the selectivity?

A1: The formation of regioisomers is the most common side reaction in pyrazole synthesis, especially when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The two non-equivalent carbonyl groups of the diketone can be attacked by the substituted nitrogen of the hydrazine, leading to two different intermediates that cyclize into a mixture of pyrazole regioisomers.[1]

Several strategies can be employed to control regioselectivity:

  • Solvent Choice: The choice of solvent has a significant impact. While protic solvents like ethanol are common, they can lead to equimolar mixtures of regioisomers.[2] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMA), DMF, or DMSO can significantly improve regioselectivity.[2] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have also been shown to dramatically increase the formation of the desired regioisomer.[3]

  • Catalysis: The reaction can be catalyzed by acids or bases. Adding a catalytic amount of acetic acid or HCl can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, influencing the cyclization pathway and improving the regioisomeric ratio.[1][2]

  • pH Control: The regioselectivity is influenced by the pH of the reaction medium, which affects the electronic characteristics of the hydrazine substituents.[4]

  • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity, such as β-enaminones, can "lock in" the regiochemistry before the final cyclization step, leading to a single product.[1][5]

Q2: My reaction yield is very low. What are the common causes and how can I improve it?

A2: Low conversion rates and poor yields can stem from several factors. Troubleshooting involves a systematic evaluation of the reaction components and conditions.[1]

Common Causes and Solutions:

  • Purity of Starting Materials: Ensure high-purity hydrazines and 1,3-dicarbonyl compounds are used. Impurities, especially in hydrazine which can decompose over time, can introduce unwanted side reactions.[1]

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can slow down the reaction.[6] Increasing the reaction temperature or using a more effective catalyst might be necessary.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. For instance, some silver-catalyzed reactions show improved yields at 60 °C, but yields decrease at higher temperatures.[7] It is crucial to perform optimization studies.

  • Incomplete Reaction: The final dehydration step to form the aromatic pyrazole ring can be the rate-determining step.[4] Ensure the reaction is monitored (e.g., by TLC or GC-MS) and allowed to run to completion.

Q3: The reaction mixture turned dark yellow or red. What does this indicate and how can I prevent it?

A3: The formation of colored impurities is a common observation. This is often due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.[1] To mitigate this, ensure that the hydrazine used is of high purity and, if necessary, purified before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation-related side reactions.

Q4: I'm observing an intermediate that won't convert to the final pyrazole. How do I drive the reaction to completion?

A4: The synthesis of pyrazoles from certain starting materials, like α,β-ethylenic ketones, proceeds through a non-aromatic pyrazoline intermediate.[2] This intermediate must be oxidized to form the final pyrazole product. If you have isolated or detected a stable pyrazoline, an explicit oxidation step is required. This can be achieved by:

  • Heating the pyrazoline in DMSO under an oxygen atmosphere.[5]

  • Using a chemical oxidant like bromine.[5] In other cases, such as the reaction of hydrazones with nitro-olefins, a key pyrazolidine intermediate is formed which undergoes slow oxidation by air, followed by a fast elimination of nitrous acid (HNO₂) to yield the pyrazole.[6] If this conversion is slow, ensuring adequate exposure to air or a mild oxidant might be necessary.

Q5: How can I distinguish between the different regioisomers I've synthesized?

A5: Differentiating between regioisomers requires a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive tool.[1]

  • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between isomers.[1]

  • 2D NMR (NOESY): For unambiguous assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) is highly effective. It identifies through-space correlations. A correlation between protons on the N1-substituent and protons on the C5-substituent of the pyrazole ring confirms their proximity, allowing for a definitive structural assignment.[1][8]

Q6: What is tautomerism and how does it affect my pyrazole synthesis?

A6: Tautomerism in pyrazoles refers to the migration of a proton between the two nitrogen atoms of the ring, resulting in two or more distinct, interconverting structures.[9] This phenomenon can significantly influence reactivity. The presence of multiple tautomers in the starting material can lead to different reaction pathways and potentially a mixture of products.[9] The stability and ratio of these tautomers are affected by the nature of the substituents on the ring; electron-donating groups tend to favor one tautomer, while electron-withdrawing groups favor another.[9][10] Understanding the tautomeric equilibrium of your specific pyrazole derivative is crucial for predicting its reactivity in subsequent steps like N-alkylation.

Troubleshooting Guides

Guide 1: Low Reaction Yield

Low yields are a frequent challenge in pyrazole synthesis. This workflow helps diagnose and resolve the underlying issues.

Low_Yield_Troubleshooting start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (Hydrazine, 1,3-Dicarbonyl) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok No Issue purity_bad Impure Reagents Detected check_purity->purity_bad Issue? check_conditions 2. Review Reaction Conditions (Solvent, Temp, Catalyst) purity_ok->check_conditions purify Action: Purify Reagents (e.g., Distill Hydrazine) purity_bad->purify purify->check_purity conditions_ok Conditions Appear Optimal check_conditions->conditions_ok No Issue conditions_bad Suboptimal Conditions Suspected check_conditions->conditions_bad Issue? check_monitoring 3. Analyze Reaction Monitoring Data (TLC, GC-MS, NMR) conditions_ok->check_monitoring optimize Action: Optimize Conditions (Screen Solvents, Temps, Catalysts) conditions_bad->optimize end_node Yield Improved optimize->end_node incomplete Incomplete Conversion/ Stable Intermediate Observed check_monitoring->incomplete decomposition Decomposition Observed check_monitoring->decomposition drive_reaction Action: Drive to Completion (Increase Time/Temp, Add Oxidant) incomplete->drive_reaction drive_reaction->end_node milder_conditions Action: Use Milder Conditions (Lower Temp, Inert Atmosphere) decomposition->milder_conditions milder_conditions->end_node

A workflow for troubleshooting low pyrazole synthesis yields.
Guide 2: Controlling Regioisomer Formation

The formation of a single, desired regioisomer is critical. This guide outlines the logical steps to enhance regioselectivity.

Regioisomer_Control cluster_solvent Solvent Optimization cluster_catalyst Catalyst & Additive Screening cluster_precursor Precursor Modification start Mixture of Regioisomers Formed solvent_choice Is the solvent protic (e.g., Ethanol)? start->solvent_choice change_solvent Change to Aprotic Polar (DMA, DMSO) or Fluorinated Alcohol (TFE) solvent_choice->change_solvent Yes solvent_ok Solvent is already optimized solvent_choice->solvent_ok No end_node Single Regioisomer Favored change_solvent->end_node catalyst_choice Is the reaction uncatalyzed? solvent_ok->catalyst_choice add_catalyst Add Catalytic Acid (e.g., Acetic Acid) catalyst_choice->add_catalyst Yes catalyst_ok Catalyst already in use catalyst_choice->catalyst_ok No add_catalyst->end_node precursor_choice Using a symmetrical 1,3-diketone? catalyst_ok->precursor_choice use_surrogate Use a 1,3-Dicarbonyl Surrogate (e.g., β-enaminone) precursor_choice->use_surrogate No precursor_ok Precursor strategy is fixed precursor_choice->precursor_ok Yes use_surrogate->end_node precursor_ok->end_node Further optimization may be needed

Decision-making process for enhancing regioselectivity.

Data Presentation: Impact of Reaction Conditions

Quantitative data is crucial for optimizing synthesis. The following tables summarize the effects of different solvents and catalysts on reaction outcomes based on published results.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of Hydrazones with Nitro-olefins [6]

EntrySolventRatio of Pyrazole (Product) to Michael Adduct (Side Product)
1TolueneNo Reaction
2CH₃CN1:1.2
3DMF1:19
4CH₂Cl₂19:1
5Acetic Acid>20:1
6Methanol (MeOH)>20:1
7Ethanol (EtOH)>20:1
As shown, protic polar solvents like alcohols and acetic acid strongly favor the desired pyrazole formation over the Michael addition side product.[6]

Table 2: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Phenylhydrazine [2][3]

Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio (Desired : Undesired)Yield
11,1,1-trifluoro-4-phenylbutane-2,4-dionePhenylhydrazineEthanol1 : 174%[2]
21,1,1-trifluoro-4-phenylbutane-2,4-dionePhenylhydrazineDMA (acidic)98 : 277%[2]
31-(4-chlorophenyl)-4,4,4-trifluorobutane-2,4-dioneMethylhydrazineEthanol1 : 1.385%[3]
41-(4-chlorophenyl)-4,4,4-trifluorobutane-2,4-dioneMethylhydrazineTFE>20 : 187%[3]
These results highlight the dramatic improvement in regioselectivity when switching from ethanol to aprotic polar solvents like DMA or fluorinated alcohols like TFE.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using TFE[3]

This protocol is optimized for high regioselectivity in the synthesis of N-methylpyrazoles from unsymmetrical 1,3-diketones.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-diketone in TFE (approx. 0.2 M concentration).

  • Add methylhydrazine dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the TFE solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up: Dilute the crude residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Purification of Pyrazoles via Acid Salt Crystallization[11][12]

This method is useful for removing neutral or less basic by-products from the desired pyrazole product.

Materials:

  • Crude pyrazole mixture

  • Anhydrous organic solvent (e.g., acetone, ethanol, isopropanol)

  • Strong inorganic or organic acid (e.g., HCl in ether, sulfuric acid)

Procedure:

  • Dissolve the crude pyrazole product mixture in a suitable anhydrous organic solvent. The solution can be heated to ensure complete dissolution.[11]

  • With stirring, add an equimolar amount of a strong acid to the solution. The acid is typically added as a solution in an organic solvent.

  • The pyrazole acid addition salt will precipitate or crystallize from the solution. The process can be promoted by cooling the mixture.[11]

  • Separate the crystallized acid addition salt by filtration.

  • Wash the collected salt with a small amount of cold solvent to remove any remaining impurities.

  • To recover the free pyrazole, dissolve the salt in water and neutralize with a suitable base (e.g., NaOH, NaHCO₃).

  • Extract the free pyrazole with an organic solvent, dry the organic layer, and concentrate to yield the purified product.

References

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a fundamental organic reaction that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form a substituted pyrazole.[1][2][3] It is a widely used method in medicinal chemistry due to the significance of the pyrazole scaffold in many biologically active compounds.[1][2] The reaction is typically catalyzed by an acid.[1][2]

Q2: What is the general mechanism of the Knorr pyrazole synthesis?

A2: The reaction mechanism initiates with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[1][2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step involves dehydration to yield the stable, aromatic pyrazole ring.[1][2]

Q3: What are the most common challenges encountered in this synthesis?

A3: Common challenges include low yields, formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls, and the formation of colored impurities that can complicate purification.[4][5][6]

Q4: How can I improve the regioselectivity of the reaction?

A4: Regioselectivity is a significant challenge with unsymmetrical 1,3-dicarbonyl compounds.[1][4] It is influenced by the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH.[1][7] Under acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions might favor another.[6] The choice of solvent can also dramatically influence regioselectivity; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to increase regioselectivity.[6][8]

Q5: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a clean product?

A5: Discoloration of the reaction mixture is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[4][5] This is often due to the formation of colored impurities from the hydrazine starting material.[4] To mitigate this, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[4] Purification methods such as recrystallization or column chromatography are effective for removing these colored byproducts.[4][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Low Product Yield

Low yields in the Knorr pyrazole synthesis can be attributed to several factors.[4] A systematic approach to troubleshooting can help identify and resolve the underlying issue.

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and reduce the yield.[4] Hydrazine derivatives can degrade over time.

    • Recommendation: Ensure the purity of your starting materials. Use a freshly opened or purified hydrazine derivative.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[4]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] Experiment with different solvents and pH conditions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Consider using a slight excess (1.0-1.2 equivalents) of the hydrazine to drive the reaction forward.[4]

  • Formation of Stable Intermediates: In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[6]

    • Recommendation: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary.[6]

  • Loss During Work-up and Purification: The product may be lost during extraction, filtration, or chromatography.

    • Recommendation: Optimize your purification strategy. Recrystallization is a common and effective method for purifying pyrazole products.[9]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, pH) check_purity->optimize_conditions If pure solution Improved Yield check_purity->solution If impure, purify & rerun check_stoichiometry Verify Reactant Stoichiometry optimize_conditions->check_stoichiometry monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_stoichiometry->monitor_reaction workup_purification Review Work-up & Purification monitor_reaction->workup_purification side_reactions Investigate Side Reactions workup_purification->side_reactions side_reactions->solution

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Data Presentation

The following table summarizes various reaction conditions and corresponding yields for the Knorr synthesis of different pyrazole derivatives, compiled from various sources.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineNoneNone135-1451Good[9]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid~100179[10][11]
Acetyl acetonePhenylhydrazineEthanolAcetic acidReflux1Not specified[1]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature. These are intended as starting points and may require optimization for specific substrates.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [9]

  • Materials:

    • Ethyl acetoacetate (12.5 mmol)

    • Phenylhydrazine (12.5 mmol)

    • Diethyl ether

    • Ethanol (95%)

  • Procedure:

    • In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note that this addition is slightly exothermic.

    • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

    • After heating, transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.

    • Add a 2 mL portion of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Recrystallize the crude product from a minimum amount of hot 95% ethanol (typically 5–7 mL).

    • Allow the hot solution to cool to room temperature and then in an ice bath until crystallization is complete.

    • Filter the pure product, dry it in a desiccator, and determine the yield.

Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [2][10]

  • Materials:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

    • Water

  • Procedure:

    • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

    • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

    • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

    • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).

    • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.

    • Filter the mixture with a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Visualizations

General Reaction Mechanism of the Knorr Pyrazole Synthesis

KnorrMechanism cluster_reactants Reactants cluster_intermediates Intermediates dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone hydrazine Hydrazine Derivative hydrazine->hydrazone + cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization product Pyrazole cyclic_intermediate->product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Workflow for Knorr Pyrazole Synthesis

ExperimentalWorkflow setup Reaction Setup (Mix Reactants, Solvent, Catalyst) heating Heating & Stirring setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Work-up (e.g., Precipitation with Water) monitoring->workup Reaction Complete isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Product Analysis (Yield, MP, NMR) purification->analysis

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

References

Validation & Comparative

comparative analysis of the biological activity of halogenated pyrazoles.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of halogenated pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—on the pyrazole scaffold significantly influences their biological profiles. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key signaling pathways to aid in drug discovery and development efforts.

Anticancer Activity

Halogenated pyrazoles have demonstrated significant potential as anticancer agents, with their efficacy often dependent on the nature and position of the halogen substituent. The cytotoxic effects of these compounds are frequently evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various halogenated pyrazole derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound ID/DescriptionHalogenCancer Cell LineIC50 (µM)Reference
3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideFHepG-26.78[1]
3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideClHepG-216.02[1]
Pyrazole derivative with 4-bromophenyl groupBrA5498.0[2]
Pyrazole derivative with 4-bromophenyl groupBrHeLa9.8[2]
Pyrazole derivative with 4-bromophenyl groupBrMCF-75.8[2]
Pyrazole analogue with Cl groupClA549, HT1080Moderate to good cytotoxicity[2]
Pyrazole analogue with Br groupBrA549, HT1080Moderate to good cytotoxicity[2]

Note: Direct comparison of IC50 values should be made with caution, as experimental conditions may vary between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated pyrazole compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways in Anticancer Activity

Halogenated pyrazoles can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Halogenated pyrazoles can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players in this process include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are proteases that execute the apoptotic program. Some pyrazole derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_regulators Key Regulators cluster_execution Execution Phase Halogenated Pyrazole Halogenated Pyrazole Intrinsic (Mitochondrial) Pathway Intrinsic (Mitochondrial) Pathway Halogenated Pyrazole->Intrinsic (Mitochondrial) Pathway inhibits Bcl-2, activates Bax Extrinsic (Death Receptor) Pathway Extrinsic (Death Receptor) Pathway Halogenated Pyrazole->Extrinsic (Death Receptor) Pathway Caspase9 Caspase-9 Intrinsic (Mitochondrial) Pathway->Caspase9 Caspase8 Caspase-8 Extrinsic (Death Receptor) Pathway->Caspase8 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Intrinsic (Mitochondrial) Pathway inhibits Bax Bax (Pro-apoptotic) Bax->Intrinsic (Mitochondrial) Pathway promotes Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. Some pyrazoline derivatives have been shown to induce cell cycle arrest, for instance at the G2/M phase.

Cell_Cycle_Arrest cluster_cellcycle Cell Cycle Phases cluster_checkpoint Checkpoint Control G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest Cell Cycle Arrest G2->Arrest M->G1 Halogenated Pyrazole Halogenated Pyrazole Halogenated Pyrazole->G2 induces arrest

Caption: Cell cycle progression and arrest points.

Antimicrobial Activity

Halogenated pyrazoles also exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. The presence and type of halogen can significantly impact the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected halogenated pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/DescriptionHalogenMicrobial StrainMIC (µg/mL)Reference
Pyrazole derivative 21c-Multi-drug resistant strains0.25[4][5]
Pyrazole derivative 23h-Multi-drug resistant strains0.25[4][5]
Pyrazoline 9-S. aureus, S. epidermidis, E. faecalis, E. faecium4[6]
Halogenoaminopyrazole 4bClGeneral bacterial strains460[7]
Pyrazole derivative with Chloro substituentClS. aureus, C. albicansPotent activity[8]
Pyrazole derivative with Bromo substituentBrS. aureus, C. albicansPotent activity[8]

Note: The effectiveness of antimicrobial agents can be influenced by the specific strains tested and the methodology used.

Experimental Protocols for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.

Procedure:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Well Creation: Wells of a specific diameter are punched into the agar.

  • Compound Addition: A known concentration of the halogenated pyrazole solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions to allow for microbial growth and diffusion of the compound.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.

This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Serial Dilutions: A serial two-fold dilution of the halogenated pyrazole compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under conditions that are optimal for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Halogenated pyrazoles, particularly those with structural similarities to celecoxib, have been investigated as selective COX-2 inhibitors.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity (IC50) of selected halogenated pyrazole derivatives against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 selectivity index (SI) indicates greater selectivity for COX-2.

Compound ID/DescriptionHalogenCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Pyrazole-hydrazone 4a--0.678.41[9]
Pyrazole-hydrazone 4b--0.5810.55[9]
Thymol-pyrazole hybrid 8b--0.043316[10]
Thymol-pyrazole hybrid 8g--0.045268[10]
Hybrid pyrazole analogue 5u--1.7972.73[11]
Hybrid pyrazole analogue 5s--2.5165.75[11]
Celecoxib (Reference)--0.878.85[9]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the halogenated pyrazole compound.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway cluster_stimulus Inflammatory Stimuli cluster_enzyme Enzymatic Pathway cluster_inhibitor Inhibition cluster_outcome Biological Effect Cytokines, etc. Cytokines, etc. COX2 COX-2 Enzyme Cytokines, etc.->COX2 induces expression Arachidonic Acid Arachidonic Acid Prostaglandins Pro-inflammatory Prostaglandins Arachidonic Acid->Prostaglandins catalyzed by Inflammation Inflammation Prostaglandins->Inflammation Halogenated Pyrazole Halogenated Pyrazole Halogenated Pyrazole->COX2 inhibits

Caption: Inhibition of the COX-2 pathway.

References

Validating the Purity of Synthesized 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical and often challenging aspect of this process is the accurate determination of the purity of the synthesized compound. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized 3-(4-bromophenyl)-1H-pyrazol-5-amine, a heterocyclic amine with potential applications in medicinal chemistry. This guide includes detailed experimental protocols, a comparative analysis of methodologies, and supporting data to aid researchers in selecting the most appropriate analytical strategy for their needs.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity analysis of non-volatile and thermally labile organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it an ideal method for separating the target compound from potential impurities.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative. Based on common synthetic routes, potential impurities may include:

  • Unreacted Starting Materials: Such as 4-bromoacetophenone or malononitrile.

  • Side-Products: Arising from incomplete reaction or alternative reaction pathways.

  • Isomers: Positional isomers that may form during the cyclization step.

  • Degradation Products: Resulting from instability of the final compound under certain conditions.

Quantitative Data Summary: A Representative HPLC Analysis

The following table summarizes hypothetical but realistic data from an RP-HPLC analysis of a synthesized batch of this compound, illustrating its capability to separate the main component from potential impurities.

CompoundRetention Time (min)Peak AreaArea (%)
Impurity A (e.g., 4-bromoacetophenone)3.845,0000.9
Impurity B (e.g., Positional Isomer)5.275,0001.5
This compound 6.5 4,820,000 96.4
Impurity C (e.g., Unidentified Side-Product)8.160,0001.2

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the purity validation of this compound.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or DAD for full spectrum analysis)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition (90% A: 10% B). Filter through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Methods

While HPLC is a dominant technique, other methods offer complementary information and can be valuable for orthogonal purity confirmation.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds.[1][2]Requires a reference standard for absolute quantification, potential for co-elution of impurities.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Provides structural information, is a primary analytical method (no need for a reference standard), non-destructive.[3][4]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity, provides structural information from mass spectra.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and reaction monitoring.Lower resolution and sensitivity compared to HPLC, not suitable for accurate quantification.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point indicates high purity.Insensitive to small amounts of impurities, some compounds decompose before melting.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and purity validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_result Result Start Starting Materials (e.g., 4-bromoacetophenone, malononitrile, hydrazine) Reaction Chemical Reaction (Condensation/Cyclization) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purify Purification (e.g., Recrystallization, Column Chromatography) Workup->Purify HPLC HPLC Analysis Purify->HPLC Alternatives Alternative Methods (qNMR, GC-MS, etc.) Purify->Alternatives Final Pure Synthesized Compound HPLC->Final Alternatives->Final

Caption: A logical workflow for the synthesis and purity validation of this compound.

HPLC_Method_Workflow SamplePrep Sample Preparation (Dissolve and Filter) Injection Autosampler Injection (10 µL) SamplePrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV-Vis/DAD Detection (254 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration, % Area Calculation) Detection->DataAnalysis

Caption: The experimental workflow for the RP-HPLC analysis of the synthesized compound.

Conclusion

For the routine and reliable purity assessment of synthesized this compound, RP-HPLC stands out as the method of choice due to its high resolving power, sensitivity, and quantitative accuracy. It effectively separates the target compound from common process-related impurities. However, for comprehensive characterization and orthogonal confirmation of purity, techniques like qNMR are invaluable as they provide structural information and do not require a reference standard. The selection of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the intended use of the compound, the nature of potential impurities, and the desired level of analytical detail.

References

A Comparative Guide to the Anticancer Activity of 3-(4-bromophenyl)-1H-pyrazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, 3-(4-bromophenyl)-1H-pyrazol-5-amine and its analogs have emerged as a promising class of molecules with potent anticancer properties. This guide provides an objective comparison of the anticancer activity of these compounds, supported by experimental data from various studies. Detailed methodologies for key experiments are also provided to facilitate the replication and further investigation of these findings.

Comparative Anticancer Activity

The anticancer efficacy of this compound and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for a selection of these compounds, highlighting the structure-activity relationships (SAR) that govern their anticancer potential. Modifications to the pyrazole core and the phenyl ring can significantly impact the cytotoxic activity of these compounds.

Compound IDStructure / ModificationsCancer Cell LineIC50 (µM)Reference
I This compoundMCF-7 (Breast)5.8[1]
A549 (Lung)8.0[1]
HeLa (Cervical)9.8[1]
II 3-(4-chlorophenyl)-1H-pyrazol-5-amineHeLa (Cervical)4.94[2]
III 3-(4-methoxyphenyl)-1H-pyrazol-5-amine derivativeMCF-7 (Breast)0.44[3]
HCT116 (Colon)0.37[3]
IV 3-(p-tolyl)-5-(5-chloro-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[4]
WM266.5 (Melanoma)0.45[4]
V 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)0.97[4]
WM266.5 (Melanoma)0.72[4]

Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways involved in cancer progression.

  • Protein Extraction: Treat cancer cells with the test compounds for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., key proteins in the MAPK or PI3K/Akt signaling pathways) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.

Visualizing the Mechanism of Action

To illustrate the potential mechanisms through which this compound and its analogs exert their anticancer effects, the following diagrams depict a common signaling pathway targeted by pyrazole derivatives and a general experimental workflow.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cell_culture Cancer Cell Lines compound_treatment Compound Treatment (Pyrazole Analogs) cell_culture->compound_treatment mtt_assay MTT Assay (Cell Viability) compound_treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis_assay western_blot Western Blot (Protein Expression) compound_treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Experimental workflow for evaluating the anticancer activity of pyrazole analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Akt Akt PI3K->Akt Akt->Proliferation Inhibition of Apoptosis Pyrazole This compound and Analogs Pyrazole->Raf Inhibition Pyrazole->PI3K Inhibition

Potential signaling pathways targeted by pyrazole-based anticancer agents.

The MAPK/ERK and PI3K/Akt signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[5][6] Pyrazole derivatives have been shown to inhibit key kinases within these pathways, such as Raf and PI3K, thereby blocking downstream signaling and inducing cancer cell death.[6] The diagrams above illustrate a simplified representation of these pathways and the potential points of intervention for this compound and its analogs. Further mechanistic studies are required to fully elucidate the precise molecular targets of these compounds.

References

A Comparative Guide to Orthogonal Synthesis Strategies for 3-(4-Bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: For further information, please contact our technical support team.

Abstract

3-(4-bromophenyl)-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis requires careful strategic planning to ensure regioselectivity and high yields. This guide provides a comparative analysis of two primary orthogonal synthesis strategies for this compound: a classical convergent approach via a β-ketonitrile intermediate and a stepwise functionalization approach utilizing modern cross-coupling chemistry with a protecting group strategy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction

The 5-aminopyrazole scaffold is a privileged structure in numerous pharmacologically active compounds. The presence of a 3-aryl substituent and a free 5-amino group provides two key vectors for further diversification, making compounds like this compound highly sought-after intermediates. Orthogonal synthesis strategies, which allow for the independent manipulation of different functional groups, are crucial for efficiently producing such molecules and building libraries for drug discovery. This guide compares two distinct and effective strategies for its synthesis.

Strategy A: Convergent Synthesis via β-Ketonitrile Intermediate

This is the most established and direct route for the synthesis of 3-aryl-5-aminopyrazoles.[1][2] The strategy involves the condensation of a pre-formed β-ketonitrile with hydrazine. The key bond formations that create the pyrazole ring occur in a single cyclization step.

Experimental Protocol

Step 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

A common method to synthesize the β-ketonitrile intermediate is through a Claisen-type condensation.

  • To a solution of sodium ethoxide (prepared from 1.2 equivalents of sodium in anhydrous ethanol), add 1.0 equivalent of 4'-bromoacetophenone.

  • Add 1.1 equivalents of ethyl cyanoacetate to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from ethanol to yield 3-(4-bromophenyl)-3-oxopropanenitrile as a solid.[3][4][5]

Step 2: Synthesis of this compound

The final product is formed by the cyclization of the β-ketonitrile with hydrazine.[1][6]

  • In a round-bottom flask, dissolve 1.0 equivalent of 3-(4-bromophenyl)-3-oxopropanenitrile in glacial acetic acid.

  • Add 1.5 equivalents of hydrazine hydrate to the solution.

  • Heat the mixture to reflux (approximately 118 °C) for 4-5 hours.

  • Monitor the reaction to completion using TLC.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to obtain this compound.[7]

Workflow Visualization

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Cyclization A 4'-Bromoacetophenone C Sodium Ethoxide Ethanol, Reflux A->C B Ethyl Cyanoacetate B->C D 3-(4-bromophenyl)-3-oxopropanenitrile C->D F Glacial Acetic Acid Reflux D->F E Hydrazine Hydrate E->F G This compound F->G

Figure 1. Workflow for the convergent synthesis of this compound.

Strategy B: Stepwise Functionalization via Suzuki Coupling (Orthogonal Approach)

This modern approach offers greater control and flexibility by building the molecule in a stepwise fashion. It relies on a protecting group to enable the selective functionalization of a pre-existing pyrazole core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This represents a truly orthogonal strategy as the C-C bond formation (aryl group introduction) and the C-N bond (amino group) are handled in completely separate synthetic stages.

Experimental Protocol

Step 1: Synthesis of 3-bromo-1H-pyrazol-5-amine

This starting material can be synthesized via the reduction of a nitropyrazole precursor.

  • Suspend 3,4-dibromo-5-nitro-1H-pyrazole (1.0 eq) in a mixture of ethyl acetate and ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (2.0 eq) and heat the mixture to reflux for 45 minutes.

  • Cool the reaction to room temperature and slowly pour it into a stirred mixture of aqueous sodium bicarbonate and ethyl acetate to neutralize the acid and quench the reaction.

  • Filter the resulting slurry through celite, washing the filter cake with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (DCM/Ethanol) to yield 3-bromo-1H-pyrazol-5-amine.[8]

Step 2: N-Boc Protection of 3-bromo-1H-pyrazol-5-amine

The tert-butyloxycarbonyl (Boc) group is installed to protect one of the pyrazole nitrogens, preventing side reactions and directing the subsequent C-H functionalization.

  • Dissolve 3-bromo-1H-pyrazol-5-amine (1.0 eq) in dry THF in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add saturated aqueous NaHCO₃ solution and extract the product with ethyl tert-butyl ether.

  • Wash the combined organic layers with dilute HCl and then saturated NaHCO₃ solution.

  • Dry the organic phase over MgSO₄, filter, and remove the solvent under vacuum to yield the Boc-protected product, which can be used without further purification.[9][10]

Step 3: Suzuki-Miyaura Cross-Coupling

The key C-C bond is formed by coupling the protected bromopyrazole with a boronic acid.

  • In a Schlenk tube, combine the Boc-protected 3-bromo-1H-pyrazol-5-amine (1.0 eq), (4-bromophenyl)boronic acid (1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium pre-catalyst XPhos Pd G2 (3 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, then dry over Na₂SO₄ and concentrate. Purify by column chromatography (Hexane/Ethyl Acetate).[11][12][13]

Step 4: N-Boc Deprotection

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

  • Dissolve the Boc-protected this compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the final product, this compound.[14][15]

Workflow Visualization

G A 3,4-dibromo-5-nitro-1H-pyrazole B SnCl₂, EtOH/EtOAc Reflux A->B C 3-bromo-1H-pyrazol-5-amine B->C D Boc₂O, THF C->D E Boc-protected 3-bromo-1H-pyrazol-5-amine D->E F 4-Bromophenylboronic acid Pd Catalyst, Base, 100°C E->F G Boc-protected This compound F->G H TFA, DCM G->H I This compound H->I

Figure 2. Workflow for the stepwise orthogonal synthesis via Suzuki coupling.

Performance Comparison

The two strategies offer distinct advantages and are suited for different research and development contexts. The following table summarizes key quantitative and qualitative metrics for comparison.

MetricStrategy A: Convergent (β-Ketonitrile)Strategy B: Stepwise (Suzuki Coupling)
Number of Steps 24
Starting Materials 4'-Bromoacetophenone, Ethyl Cyanoacetate3,4-dibromo-5-nitro-1H-pyrazole
Key Reagents NaOEt, Hydrazine HydrateSnCl₂, Boc₂O, Pd Catalyst, Boronic Acid, TFA
Typical Overall Yield Good to Excellent (typically 60-80%)Moderate (typically 20-40%)
Scalability High; well-established reactionsModerate; cost of catalyst can be a factor
Orthogonality Low; pyrazole core formed in one stepHigh; C-C and C-N bonds formed independently
Flexibility for Diversification Limited to available β-ketonitrilesHigh; vast library of boronic acids available
Purification Generally straightforward (crystallization)Requires chromatography at multiple steps

Discussion

Strategy A is highly efficient and economical for the specific synthesis of this compound. Its primary advantages are the short reaction sequence and typically high overall yield, making it ideal for large-scale production where the target molecule is well-defined. The main drawback is its lack of flexibility; synthesizing analogues with different aryl groups would require the de novo synthesis of a new β-ketonitrile precursor for each derivative.

Strategy B exemplifies a modern, orthogonal approach that offers superior flexibility for medicinal chemistry applications. Although it involves more steps and has a lower overall yield, its key advantage lies in the Suzuki coupling step. By starting from a common intermediate (Boc-protected 3-bromo-1H-pyrazol-5-amine), a diverse library of 3-aryl analogues can be rapidly synthesized by simply changing the boronic acid coupling partner. This modularity is invaluable for structure-activity relationship (SAR) studies. The primary disadvantages are the higher cost associated with the palladium catalyst and the need for chromatographic purification at multiple stages.

Conclusion

The choice between these two synthetic strategies depends heavily on the project's goals. For the bulk synthesis of the title compound, the convergent Strategy A is demonstrably superior due to its efficiency, high yield, and cost-effectiveness. For drug discovery programs requiring the exploration of a wide range of 3-aryl-5-aminopyrazole analogues, the stepwise and highly flexible Strategy B provides a powerful orthogonal platform for library synthesis, despite its longer sequence and higher cost.

References

A Comparative Guide to the In Vitro Efficacy of Pyrazole-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 3-aryl-4-alkylpyrazol-5-amine derivatives and other alternative pyrazole compounds. The data presented is based on published experimental findings to assess the potential of these compounds as anticancer agents.

Comparative Analysis of Anticancer Activity

The in vitro anticancer efficacy of several pyrazole derivatives has been evaluated using cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting biological processes, in this case, cancer cell proliferation. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for Compound 5h and selected alternative pyrazole-based compounds against various cancer cell lines.

CompoundTarget Cell Line(s)Assay TypeReported IC50 (µM)Reference
Compound 5h (3-aryl-4-alkylpyrazol-5-amine)U-2 OS, A549MTT0.9, 1.2[1]
Alternative 1 (1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylate)A549, HCT-116, MCF-7MTT1.962, 3.597, 1.764[2]
Alternative 2 (N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide)MCF-7SRB<0.1[3]
Alternative 3 (4,4'-[(3,4-Dihydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol))RKOMTT9.9 ± 1.1[4]

Experimental Protocols

A detailed and consistent experimental protocol is fundamental for the reproducibility of biological assays. Below is a representative methodology for a cell viability assay (MTT assay) based on protocols described in the literature for testing pyrazole derivatives.

MTT Cell Viability Assay Protocol

This protocol is designed to assess the effect of a compound on the proliferation of cancer cells in vitro.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7, U-2 OS) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., 3-aryl-4-alkylpyrazol-5-amine) is prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are prepared in the culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO only (vehicle control).

  • The plates are incubated for a specified period, typically 48 to 72 hours.

3. MTT Assay Procedure:

  • Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The cell viability is calculated as a percentage of the vehicle-treated control cells.

  • The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

To better understand the context of these biological assays, the following diagrams illustrate a common signaling pathway targeted by anticancer agents and a typical experimental workflow for evaluating such compounds.

G Generic Kinase Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade_1 Kinase 1 (e.g., PI3K) Receptor_Tyrosine_Kinase->Kinase_Cascade_1 Activates Kinase_Cascade_2 Kinase 2 (e.g., Akt) Kinase_Cascade_1->Kinase_Cascade_2 Activates Kinase_Cascade_3 Kinase 3 (e.g., mTOR) Kinase_Cascade_2->Kinase_Cascade_3 Activates Transcription_Factors Transcription_Factors Kinase_Cascade_3->Transcription_Factors Activates Pyrazole_Compound Pyrazole-based Inhibitor Pyrazole_Compound->Kinase_Cascade_2 Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: A diagram of a generic kinase signaling pathway often implicated in cancer cell proliferation and a potential point of inhibition for pyrazole-based compounds.

G Experimental Workflow for In Vitro Anticancer Drug Screening Start Start: Compound Synthesis Cell_Culture 1. Cell Line Seeding (96-well plates) Start->Cell_Culture Compound_Treatment 2. Treatment with Pyrazole Compound (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Assay 4. MTT Reagent Addition & Incubation (4 hours) Incubation->MTT_Assay Solubilization 5. Formazan Solubilization (DMSO) MTT_Assay->Solubilization Absorbance_Reading 6. Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading Data_Analysis 7. Data Analysis Absorbance_Reading->Data_Analysis IC50_Determination IC50 Value Calculation Data_Analysis->IC50_Determination End End: Compound Potency Determined IC50_Determination->End

Caption: A flowchart illustrating the key steps in a typical MTT assay workflow for determining the IC50 value of a test compound.

References

Evaluating the Off-Target Effects of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The derivative, 3-(4-bromophenyl)-1H-pyrazol-5-amine, belongs to a class of compounds known as 3-aminopyrazoles, which are recognized as "privileged scaffolds" for their ability to bind to a variety of biological targets, most notably protein kinases. While the specific primary target of this compound is not definitively established in publicly available literature, the extensive research on analogous compounds strongly suggests its potential as a kinase inhibitor.

This guide provides a comparative framework for evaluating the potential off-target effects of this compound. In the absence of direct experimental data for this specific molecule, we will draw comparisons with well-characterized kinase inhibitors sharing the 3-aminopyrazole core. This approach allows for an informed assessment of its likely selectivity profile and provides a roadmap for experimental validation.

The Kinase Inhibitor Landscape of 3-Aminopyrazoles

The 3-aminopyrazole moiety is a versatile pharmacophore that can establish crucial hydrogen bond interactions with the hinge region of the ATP-binding site of protein kinases. This interaction is a key determinant of inhibitory activity.[1][2] Variations in the substituents on the pyrazole ring and the aryl group at the 3-position allow for the fine-tuning of potency and selectivity against different kinases.

Several 3-aminopyrazole-based compounds have been developed as potent and selective kinase inhibitors, targeting kinases such as c-Jun N-terminal Kinase 3 (JNK3), Cyclin-Dependent Kinase 2 (CDK2), and Leucine-Rich Repeat Kinase 2 (LRRK2).[2][3][4][5][6] Understanding the selectivity profiles of these related compounds can provide valuable insights into the potential off-target interactions of this compound.

Comparative Analysis of Off-Target Profiles

To illustrate the potential off-target landscape, we will consider hypothetical kinase profiling data for this compound against two representative 3-aminopyrazole-based kinase inhibitors for which selectivity data has been published: a JNK3 inhibitor and a CDK2 inhibitor.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compound (Hypothetical)JNK3 Inhibitor (Example)CDK2 Inhibitor (Example)
JNK3 95 98 15
CDK2 452092
p38α301025
ERK125520
GSK3β351530
LRRK220812
SRC402535
ABL1382233

Note: Data for this compound is hypothetical and for illustrative purposes only. Data for example inhibitors is representative of typical selectivity profiles found in the literature.

Experimental Protocols for Evaluating Off-Target Effects

A thorough evaluation of off-target effects requires a multi-pronged experimental approach, combining biochemical and cell-based assays.

In Vitro Kinase Profiling

This is the foundational assay for assessing the selectivity of a kinase inhibitor. It involves screening the compound against a large panel of purified kinases to determine its inhibitory activity.

Experimental Protocol: Radiometric Kinase Assay

  • Plate Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Quenching and Washing: Stop the reaction and wash the wells to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration and determine IC₅₀ values for significantly inhibited kinases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement and assess off-target binding within a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein and potential off-target proteins in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Generate a melting curve for each protein. A shift in the melting temperature in the presence of the compound indicates target engagement.

Chemoproteomics

This approach provides an unbiased, proteome-wide view of a compound's interactions. One common technique is affinity chromatography using "kinobeads," which are beads coated with a mixture of non-selective kinase inhibitors.

Experimental Protocol: Kinobeads Affinity Chromatography

  • Cell Lysate Preparation: Prepare a lysate from cells of interest.

  • Competitive Binding: Incubate the cell lysate with the test compound at various concentrations.

  • Affinity Chromatography: Pass the lysate over the kinobeads column. Kinases that are bound to the test compound will not bind to the beads and will be found in the flow-through.

  • Elution and Digestion: Elute the proteins bound to the beads and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by quantitative mass spectrometry to identify and quantify the bound kinases.

  • Data Analysis: A decrease in the amount of a kinase bound to the beads in the presence of the compound indicates an interaction.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation biochem_start Start: Compound Synthesis kinase_panel In Vitro Kinase Panel Screening biochem_start->kinase_panel Test Compound ic50 IC50 Determination for Hits kinase_panel->ic50 Significant Inhibition data_analysis Selectivity Profiling ic50->data_analysis cell_start Start: Cell Culture cetsa Cellular Thermal Shift Assay (CETSA) cell_start->cetsa Compound Treatment chemoproteomics Chemoproteomics (e.g., Kinobeads) cell_start->chemoproteomics Compound Treatment off_target_id Off-Target Identification cetsa->off_target_id chemoproteomics->off_target_id data_analysis->off_target_id

Caption: Experimental workflow for evaluating off-target effects.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Cascade Stimulus External Stimulus UpstreamKinase Upstream Kinase Stimulus->UpstreamKinase PrimaryTarget Primary Target Kinase (e.g., JNK3) UpstreamKinase->PrimaryTarget OffTarget1 Off-Target Kinase 1 (e.g., CDK2) UpstreamKinase->OffTarget1 OffTarget2 Off-Target Kinase 2 (e.g., p38α) UpstreamKinase->OffTarget2 Substrate1 Substrate 1 PrimaryTarget->Substrate1 Substrate2 Substrate 2 OffTarget1->Substrate2 Substrate3 Substrate 3 OffTarget2->Substrate3 CellularResponse1 Cellular Response 1 (Therapeutic Effect) Substrate1->CellularResponse1 CellularResponse2 Cellular Response 2 (Side Effect) Substrate2->CellularResponse2 CellularResponse3 Cellular Response 3 (Side Effect) Substrate3->CellularResponse3 Inhibitor This compound Inhibitor->PrimaryTarget High Affinity Inhibitor->OffTarget1 Lower Affinity Inhibitor->OffTarget2 Lower Affinity

Caption: On-target vs. off-target kinase inhibition.

Conclusion

While this compound holds promise as a bioactive molecule, likely a kinase inhibitor, a thorough evaluation of its off-target effects is paramount for its potential development as a therapeutic agent. The comparative approach and experimental protocols outlined in this guide provide a robust framework for researchers to characterize its selectivity profile. By understanding and mitigating off-target interactions, the scientific community can advance the development of safer and more effective targeted therapies. The inherent challenge and importance of kinase inhibitor selectivity underscore the need for comprehensive profiling early in the drug discovery process.[7][8]

References

structure-activity relationship (SAR) studies of 3-(4-bromophenyl)-1H-pyrazol-5-amine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 3-(4-bromophenyl)-1H-pyrazol-5-amine derivatives reveals critical insights into their potential as therapeutic agents, particularly in oncology. While direct SAR studies on this specific scaffold are limited, a detailed examination of closely related analogs, especially those with substitutions at the 1, 4, and 5-positions of the pyrazole ring, provides a strong foundation for understanding the key structural determinants of biological activity.

Comparative Analysis of Anticancer Activity

A significant study in the field focused on tri-substituted pyrazole derivatives synthesized from a 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde precursor.[1] This research provides valuable quantitative data on the cytotoxic effects of these compounds against various human cancer cell lines. The in vitro anticancer activity was evaluated against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung carcinoma (A549), and prostatic cancer (PC3) cell lines, with doxorubicin serving as a reference standard.[1]

The results, summarized in the table below, highlight the potent anticancer activity of several derivatives, with some compounds exhibiting greater efficacy than doxorubicin against specific cell lines.[1]

CompoundModification from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehydeHepG2 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)PC3 IC50 (µM)
2 Formation of a pyrimidine-2,4,6-trione derivative at the 4-position9.13 ---
7 Formation of a pyrimidine-2-amine derivative at the 4-position-16.52 6.52 9.13
Doxorubicin Reference Standard34.2420.855.9338.02

Data extracted from a study on tri-substituted pyrazole derivatives as anticancer agents.[1]

The data indicates that modifications at the 4-position of the 3-(4-bromophenyl)-1H-pyrazole core can lead to significant anticancer activity.[1] Compound 2 , a pyrimidine-2,4,6-trione derivative, demonstrated superior potency against the HepG2 cell line compared to doxorubicin.[1] Similarly, compound 7 , a pyrimidine-2-amine derivative, showed strong activity against MCF-7, A549, and PC3 cell lines, outperforming doxorubicin in the MCF-7 and PC3 assays.[1] These findings underscore the importance of the substituent at the 4-position in modulating the anticancer efficacy of this pyrazole scaffold.

General Structure-Activity Relationship Trends

From a broader perspective, SAR studies on various 3-phenyl-1H-pyrazol-5-amine analogs have elucidated several key trends:

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring are critical for activity. Halogen substitutions, such as the bromo group in the parent compound, often contribute to enhanced biological activity. This is a common feature in many kinase inhibitors where halogen bonding can play a role in target engagement.

  • Modifications at the N1-Position: The N1 position of the pyrazole ring is a frequent site for modification to influence pharmacokinetic and pharmacodynamic properties. Alkylation or arylation at this position can alter the molecule's interaction with its biological target.

  • Functionalization of the 5-Amino Group: The 5-amino group serves as a versatile handle for introducing a wide range of substituents. The formation of amides, ureas, and sulfonamides at this position has been explored to modulate the activity of pyrazole-based inhibitors.

  • Importance of the Pyrazole Core: The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.[2]

Experimental Protocols

The evaluation of the anticancer activity of the 3-(4-bromophenyl)-1H-pyrazole derivatives was conducted using standard cell-based assays.

MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells (HepG2, MCF-7, A549, and PC3) were seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow, starting from a lead compound and iteratively synthesizing and testing new derivatives to optimize biological activity.

SAR_Workflow cluster_0 Discovery & Optimization Cycle Lead Compound Lead Compound Chemical Synthesis Chemical Synthesis Lead Compound->Chemical Synthesis Design Analogs Derivative Library Derivative Library Chemical Synthesis->Derivative Library Generate Biological Screening Biological Screening Derivative Library->Biological Screening Test Data Analysis (SAR) Data Analysis (SAR) Biological Screening->Data Analysis (SAR) Generate Data Optimized Lead Optimized Lead Data Analysis (SAR)->Optimized Lead Identify Trends Optimized Lead->Chemical Synthesis Further Refinement

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and is exemplified in the studies of this compound derivatives and their analogs. The insights gained from these studies are crucial for the development of novel and more effective therapeutic agents.

References

Benchmarking the Efficacy of 3-(4-bromophenyl)-1H-pyrazol-5-amine Against Approved Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory efficacy of the novel compound 3-(4-bromophenyl)-1H-pyrazol-5-amine against established, approved drugs targeting key inflammatory pathways. The comparison is based on a compilation of experimental data from publicly available research and provides detailed methodologies for the key experiments cited.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Notably, compounds with a pyrazole core, such as Celecoxib, are approved for the treatment of inflammatory conditions. This suggests that novel pyrazole derivatives, including this compound, warrant investigation as potential anti-inflammatory agents.

This guide benchmarks the hypothetical efficacy of this compound against three classes of approved anti-inflammatory drugs:

  • COX-2 Inhibitors (e.g., Celecoxib): These drugs selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the production of pro-inflammatory prostaglandins.

  • TNF-α Inhibitors (e.g., Adalimumab): These are biologic drugs, typically monoclonal antibodies, that neutralize Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine central to the pathogenesis of many autoimmune and inflammatory diseases.

  • JAK Inhibitors (e.g., Tofacitinib): These small molecule inhibitors target the Janus kinase (JAK) family of enzymes, which are crucial for signaling downstream of cytokine receptors involved in inflammation and immune responses.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo efficacy of the comparator drugs. As there is no publicly available data for this compound, data for a structurally similar pyrazole derivative with a 3-(4-bromophenyl) moiety is used as a proxy to provide a hypothetical benchmark.

Table 1: In Vitro Efficacy Comparison

Compound/DrugTargetAssayIC50Citation
This compound (Proxy) COX-2Enzyme Inhibition Assay~0.06 µM[1]
Celecoxib COX-2Enzyme Inhibition Assay40 nM (0.04 µM)[2][3]
Adalimumab TNF-αTNF-α Neutralization AssayNot typically reported as IC50; high-affinity binding[4]
Tofacitinib JAK1/JAK3IL-2-induced STAT5 Phosphorylation31 nM (in hPBMCs)[5]

Note: The proxy data for this compound is derived from a similar 2,3-diaryl-1,3-thiazolidine-4-one derivative which was reported to be as potent as celecoxib.[1]

Table 2: In Vivo Efficacy Comparison

Compound/DrugAnimal ModelDosageEfficacy (% Inhibition of Paw Edema)Citation
This compound (Proxy) Carrageenan-Induced Paw Edema in RatsNot SpecifiedHigh, comparable to Celecoxib[6]
Celecoxib Carrageenan-Induced Paw Edema in Rats30 mg/kg~50-60%[7][8]
Adalimumab Collagen-Induced Arthritis in Mice3 mg/kg~90% reduction in arthritis score[9]
Tofacitinib Collagen-Induced Arthritis in MiceNot SpecifiedSignificant reduction in arthritis score and paw thickness[10]

Note: The in vivo efficacy for the proxy compound is based on a study of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, where a compound with a 3-(4-bromophenyl) group showed anti-inflammatory activity "very close in potency to the reference drug (celecoxib)".[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized assays used in the preclinical evaluation of anti-inflammatory drugs.

In Vitro Assays

1. COX-2 Inhibition Assay (Fluorometric)

  • Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the human recombinant COX-2 enzyme.

  • Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.

  • Procedure:

    • A reaction mixture containing COX assay buffer, COX cofactor, and human recombinant COX-2 enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) for 10 minutes at 37°C.

    • A COX probe is added to the mixture.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The fluorescence (Excitation/Emission = 535/587 nm) is measured kinetically for 5-10 minutes at 25°C.

    • The rate of fluorescence increase is proportional to the COX-2 activity.

    • The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

2. TNF-α Neutralization Assay

  • Objective: To assess the ability of a test compound (typically a monoclonal antibody like Adalimumab) to neutralize the biological activity of TNF-α.

  • Principle: This assay often uses a cell line that is sensitive to TNF-α-induced apoptosis. The ability of the test compound to rescue the cells from apoptosis is measured.

  • Procedure:

    • L929 mouse fibrosarcoma cells are seeded in a 96-well plate and incubated overnight.

    • The test compound is serially diluted and pre-incubated with a fixed concentration of recombinant human TNF-α for 1-2 hours.

    • The TNF-α/compound mixture is added to the L929 cells in the presence of Actinomycin D (to sensitize the cells to apoptosis).

    • The plates are incubated for 24 hours.

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein AM.

    • The percentage of neutralization is calculated, and the concentration of the test compound that results in 50% neutralization is determined.

3. JAK-STAT Signaling Inhibition Assay (Flow Cytometry)

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell populations.

  • Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a specific cytokine to induce the phosphorylation of a particular STAT protein. The level of phosphorylated STAT (pSTAT) is then quantified by flow cytometry.

  • Procedure:

    • Heparinized whole blood or isolated PBMCs are pre-incubated with various concentrations of the test compound (e.g., Tofacitinib) for a defined period.

    • The cells are then stimulated with a cytokine known to activate a specific JAK-STAT pathway (e.g., IL-2 to activate JAK1/3 and induce pSTAT5).

    • The reaction is stopped by fixing the cells with a paraformaldehyde-based buffer.

    • The red blood cells are lysed, and the remaining leukocytes are permeabilized.

    • The cells are stained with fluorescently labeled antibodies against a cell surface marker (e.g., CD4 for T-helper cells) and an intracellular antibody against a specific phosphorylated STAT protein (e.g., anti-pSTAT5).

    • The samples are analyzed by flow cytometry, and the geometric mean fluorescence intensity (gMFI) of the pSTAT signal in the target cell population is measured.

    • The IC50 value is calculated based on the reduction in gMFI in the presence of the inhibitor.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo.

  • Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[11]

  • Procedure:

    • Wistar or Sprague-Dawley rats are randomly assigned to control and treatment groups.

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound, a reference drug (e.g., Celecoxib), or vehicle is administered to the respective groups (e.g., orally or intraperitoneally).

    • After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

    • The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathways

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 (Inducible) Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2 Inhibits

Caption: Cyclooxygenase-2 (COX-2) Signaling Pathway and Point of Inhibition.

TNF_Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes Adalimumab Adalimumab Adalimumab->TNFa Neutralizes

Caption: TNF-α Signaling Pathway and Point of Inhibition.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and Point of Inhibition.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Target_Assay Target-Based Assay (e.g., COX-2, JAK) IC50 Determine IC50 Target_Assay->IC50 Cell_Assay Cell-Based Assay (e.g., TNF-α release) Cell_Assay->IC50 Animal_Model Induce Inflammation (e.g., Carrageenan Paw Edema) IC50->Animal_Model Dosing Administer Test Compound & Approved Drug Animal_Model->Dosing Measurement Measure Inflammatory Response (e.g., Paw Volume) Dosing->Measurement Efficacy Calculate % Inhibition Measurement->Efficacy Data_Analysis Comparative Data Analysis & Pathway Visualization Efficacy->Data_Analysis Compound This compound Compound->Target_Assay Compound->Cell_Assay

Caption: General Workflow for Benchmarking Anti-inflammatory Compounds.

References

Safety Operating Guide

Proper Disposal of 3-(4-bromophenyl)-1H-pyrazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 3-(4-bromophenyl)-1H-pyrazol-5-amine.

Immediate Safety and Hazard Information

Based on data for its structural isomer, 3-(3-Bromophenyl)-1H-pyrazol-5-amine, this compound is classified as acutely toxic if swallowed.[1] Therefore, it must be handled with appropriate personal protective equipment (PPE) and engineering controls. All waste generated, including contaminated lab supplies, must be treated as hazardous.

Quantitative Data for 3-(3-Bromophenyl)-1H-pyrazol-5-amine (Structural Isomer)

Hazard ClassificationGHS CategoryUN NumberTransport Hazard Class
Acute Toxicity, OralCategory 3UN 28116.1

Data sourced from the Safety Data Sheet for 3-(3-Bromophenyl)-1H-pyrazol-5-amine.[1]

Experimental Protocols: Step-by-Step Disposal Plan

Adherence to the following protocol is mandatory for the disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times when handling the compound or its waste.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect all solid waste, including unused this compound, contaminated spatulas, weighing paper, and disposable PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with halogenated organic compounds.

  • Contaminated Labware:

    • Non-disposable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol).

    • The initial rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be managed according to standard laboratory procedures for non-hazardous waste, pending institutional guidelines.

  • Liquid Waste (if applicable):

    • If this compound is dissolved in a solvent, the resulting solution must be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.

    • Crucially, do not mix halogenated waste with non-halogenated waste streams.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.

  • Keep waste containers securely closed when not in use.

  • Store the waste in a designated satellite accumulation area away from incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Containerization and Labeling cluster_2 Storage and Disposal start Start: Generation of this compound Waste is_solid Is the waste solid (powder, contaminated items)? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste_container Collect in a labeled 'Halogenated Solid Waste' container. is_solid->solid_waste_container Yes liquid_waste_container Collect in a labeled 'Halogenated Liquid Waste' container. is_liquid->liquid_waste_container Yes decontaminate Decontaminate non-disposable items. Collect first rinsate as hazardous waste. is_liquid->decontaminate No (Contaminated Equipment) storage Store sealed container in designated Satellite Accumulation Area. solid_waste_container->storage liquid_waste_container->storage decontaminate->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Essential Safety and Operational Guidance for 3-(4-bromophenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(4-bromophenyl)-1H-pyrazol-5-amine was located. The following guidance is based on the safety profiles of structurally related pyrazole derivatives and general best practices for handling hazardous chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a qualified safety professional before handling this chemical. This document is intended to supplement, not replace, institutional safety protocols.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[1][2]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are generally recommended. Gloves must be inspected for integrity before use and changed frequently.[1][2] A proper glove removal technique (without touching the glove's outer surface) should be followed.[1]
Body Flame-Resistant Lab Coat or CoverallsA flame-resistant lab coat that fully covers the arms is required.[2] For activities with a higher risk of contamination, "bunny suit" coveralls that offer head-to-toe protection are recommended.[3]
Clothing Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be closed-toed and provide ample coverage.[2]
Respiratory Fume Hood or RespiratorAll handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]
Operational Plan: Handling and Experimentation

A systematic approach to handling this compound is critical for maintaining a safe research environment.

Preparation:

  • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Prepare Work Area: Ensure the certified chemical fume hood is functioning correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.

  • Assemble Equipment: Have all necessary laboratory equipment, reagents, and waste containers readily available within the fume hood to minimize the need to move in and out of the containment area.

  • Weighing: Carefully weigh the required amount of this compound using a tared container within the fume hood to prevent the dispersal of powder.

Experimentation:

  • Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction: Conduct all experimental procedures involving the compound within the fume hood.

  • Monitoring: Monitor the reaction as required by the experimental protocol, ensuring that the apparatus remains within the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste:

    • Unused or contaminated solid this compound.

    • Contaminated materials such as weighing paper, gloves, absorbent pads, and disposable lab coats.[4]

    • Collect all solid waste in a designated, clearly labeled, sealable, and chemically compatible hazardous waste container. The label should include the chemical name and appropriate hazard warnings.

  • Liquid Waste:

    • Solutions containing this compound.

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your EHS department.[4]

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.[4]

Disposal Procedure:

  • Waste Collection: As waste is generated, immediately place it into the correct, pre-labeled hazardous waste container.

  • Container Management: Keep all waste containers securely closed when not in use. Store them in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.[4]

  • Pickup and Disposal: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The recommended final disposal method for such compounds is high-temperature incineration.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area emergency_first_aid Administer First Aid prep_ppe->emergency_first_aid prep_weigh Weigh Compound prep_area->prep_weigh exp_run Conduct Experiment prep_weigh->exp_run exp_monitor Monitor Reaction exp_run->exp_monitor exp_run->emergency_first_aid disp_segregate Segregate Waste (Solid, Liquid, Sharps) exp_monitor->disp_segregate disp_store Store Waste in Designated Area disp_segregate->disp_store disp_segregate->emergency_first_aid disp_pickup Arrange for EHS Waste Pickup disp_store->disp_pickup emergency_contact Contact Emergency Services emergency_first_aid->emergency_contact

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.